Methyl 4-bromopicolinate hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromopyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKLCFKBWUHQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-bromopicolinate and its Prospective Hydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the synthesis and characterization of Methyl 4-bromopicolinate. While a synthetic protocol for its hydrobromide salt is proposed based on established chemical principles, specific experimental data for Methyl 4-bromopicolinate hydrobromide, including quantitative characterization, could not be located in the reviewed literature. The characterization data presented herein pertains exclusively to the free base, Methyl 4-bromopicolinate.
Introduction
Methyl 4-bromopicolinate is a key synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine-substituted pyridine ring and a methyl ester, offers versatile handles for further chemical modifications, such as cross-coupling reactions. This guide details a known synthetic route to Methyl 4-bromopicolinate and provides a summary of its key characterization data. Furthermore, a general, plausible method for the preparation of its hydrobromide salt is outlined for research consideration.
Synthesis of Methyl 4-bromopicolinate
A documented synthesis of Methyl 4-bromopicolinate involves the radical functionalization of a pyridine derivative. The following protocol is adapted from the literature.[1]
Experimental Protocol
Materials:
-
4-Bromopyridine hydrochloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methyl pyruvate
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Ice
-
Heptane
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA)
Procedure:
-
Preparation of the Free Base: 4-Bromopyridine hydrochloride (595 mg, 3.06 mmol) is dissolved in dichloromethane (20 mL). The solution is washed twice with saturated aqueous sodium bicarbonate (2 x 20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the volume is adjusted to 45 mL with additional DCM.[1]
-
Reaction Setup: To the DCM solution, water (3 mL), iron(II) sulfate heptahydrate (8.51 g, 30.6 mmol), and concentrated sulfuric acid (0.95 mL, 9.18 mmol) are added.[1]
-
Radical Initiator Preparation: In a separate flask, methyl pyruvate (4.15 mL, 46 mmol) is treated with 30% aqueous hydrogen peroxide (3.5 mL, 30.6 mmol) at -10 °C.[1]
-
Reaction Execution: The cold solution of methyl pyruvate and hydrogen peroxide is added to the DCM/water mixture under vigorous stirring, maintaining the temperature at -10 °C. The reaction is allowed to proceed for 15 minutes.[1]
-
Work-up and Extraction: The reaction mixture is diluted with ice water (100 mL) and extracted with dichloromethane (4 x 20 mL). The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient elution is performed, starting with 10-40% ethyl acetate in heptane containing 0.5% triethylamine, followed by 0-20% ethyl acetate in heptane with 0.5% triethylamine to yield the pure Methyl 4-bromopicolinate.[1]
Synthesis Workflow
Caption: Synthesis workflow for Methyl 4-bromopicolinate.
Proposed Synthesis of this compound
While a specific protocol for the hydrobromide salt was not found, a general method for the formation of pyridinium hydrobromide salts involves the treatment of the free base with hydrobromic acid.
Proposed Experimental Protocol
Materials:
-
Methyl 4-bromopicolinate
-
Anhydrous diethyl ether (or other suitable non-polar, aprotic solvent)
-
Hydrobromic acid (e.g., 48% in water or HBr gas)
Procedure:
-
Dissolve the purified Methyl 4-bromopicolinate in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrobromic acid with stirring.
-
If a precipitate forms, continue stirring in the cold for a designated period (e.g., 30 minutes).
-
Collect the precipitate by filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Note: The choice of solvent and the method of HBr addition may require optimization to ensure good yield and purity.
Logical Relationship Diagram
Caption: Formation of the hydrobromide salt.
Characterization of Methyl 4-bromopicolinate
The following tables summarize the available characterization data for the free base, Methyl 4-bromopicolinate.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| Appearance | Solid | [3] |
| CAS Number | 29681-42-3 | [2] |
Spectroscopic Data
| Technique | Data | Reference |
| Mass Spectrometry | m/z 218, 216 ([M+H]⁺) | [1] |
| FTIR Spectroscopy | Data available from Bio-Rad Laboratories, Inc. | [2] |
Note: Detailed NMR data for Methyl 4-bromopicolinate was not explicitly available in the searched literature. For a complete characterization, acquiring ¹H and ¹³C NMR spectra is highly recommended.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-bromopicolinate. While a specific protocol for its hydrobromide salt is not currently documented in the reviewed literature, a plausible synthetic route is proposed. Researchers and drug development professionals can utilize the information herein as a foundational resource for the preparation and handling of this important chemical intermediate. It is strongly advised to conduct thorough characterization of the synthesized hydrobromide salt to confirm its identity and purity before its use in further applications.
References
Methyl 4-bromopicolinate hydrobromide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromopicolinate hydrobromide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. As a heterocyclic building block, it serves as a valuable starting material and intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of a bromine atom at the 4-position of the pyridine ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl ester at the 2-position offers a site for further chemical modification, such as hydrolysis, amidation, or reduction. The hydrobromide salt form can enhance the compound's stability and solubility in certain solvents, which is often advantageous in a laboratory setting. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, alongside available experimental data.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 4-position and a methyl carboxylate group at the 2-position. The pyridinic nitrogen is protonated and associated with a bromide counter-ion.
Structure:
Caption: Chemical structure of this compound.
Quantitative data for this compound and its corresponding free base, Methyl 4-bromopicolinate, are summarized in the table below for easy comparison. It is important to note that detailed experimental data for the hydrobromide salt is limited in publicly available literature.
| Property | This compound | Methyl 4-bromopicolinate (Free Base) |
| CAS Number | 1951439-82-9[1] | 29681-42-3 |
| Molecular Formula | C7H7Br2NO | C7H6BrNO2 |
| Molecular Weight | 296.95 g/mol | 216.03 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Experimental Protocols
Synthesis of Methyl 4-bromopicolinate (Free Base)
A potential synthetic route to Methyl 4-bromopicolinate involves the esterification of 4-bromopicolinic acid.
Workflow for the Synthesis of Methyl 4-bromopicolinate:
References
Navigating the Physicochemical Landscape of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-bromopicolinate hydrobromide, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines essential experimental protocols and data presentation formats to ensure robust and reliable physicochemical profiling, a critical step in the drug development pipeline.
While specific experimental data for this compound is not publicly available, this guide furnishes a detailed roadmap for generating and organizing this crucial information. The methodologies described herein are based on established principles of pharmaceutical analysis and regulatory guidelines.
Core Physicochemical Properties: Solubility and Stability
Understanding the solubility and stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety.
Solubility Profile
The solubility of a compound dictates its dissolution rate and, consequently, its bioavailability. A comprehensive solubility profile in various solvents is essential for developing appropriate formulations and purification strategies.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Data not available | Shake-Flask |
| Purified Water | 37 | Data not available | Shake-Flask |
| 0.1 N HCl | 37 | Data not available | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Shake-Flask |
Stability Profile
Stability testing provides insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This information is critical for determining retest periods, shelf life, and appropriate storage conditions.
Table 2: Stability of this compound under Accelerated Conditions
| Condition | Time (Months) | Appearance | Assay (%) | Degradation Products (%) |
| 40°C / 75% RH | 0 | Initial | Initial | Initial |
| 1 | Data not available | Data not available | Data not available | |
| 3 | Data not available | Data not available | Data not available | |
| 6 | Data not available | Data not available | Data not available | |
| 60°C | 0 | Initial | Initial | Initial |
| 1 | Data not available | Data not available | Data not available | |
| 3 | Data not available | Data not available | Data not available | |
| 6 | Data not available | Data not available | Data not available | |
| Photostability | Time | Appearance | Assay (%) | Degradation Products (%) |
| (ICH Q1B) | Initial | Initial | Initial | Initial |
| Final | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and standardized experimental protocols are necessary to ensure the generation of high-quality, reproducible data.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Testing: ICH Guidelines
Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Protocol:
-
Sample Preparation: Store samples of this compound in containers that mimic the proposed storage and distribution packaging.
-
Storage Conditions: Place the samples in stability chambers maintained at controlled temperature and humidity conditions as specified in ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).
-
Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a stability-indicating analytical method (typically HPLC).
Logical Workflow for Physicochemical Characterization
A systematic approach is crucial for the efficient and comprehensive characterization of a new chemical entity. The following diagram illustrates a logical workflow for the solubility and stability assessment of this compound.
Caption: Workflow for Solubility and Stability Testing.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, picolinate esters, in general, may be susceptible to hydrolysis of the ester linkage, particularly under acidic or basic conditions. Forced degradation studies are essential to identify the potential degradation products and establish the intrinsic stability of the molecule. The following diagram illustrates a hypothetical degradation pathway.
Spectroscopic and Synthetic Profile of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Methyl 4-bromopicolinate hydrobromide. The information is intended to support research and development activities where this compound is utilized as a synthetic intermediate.
Spectroscopic Data
The following sections detail the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data for Methyl 4-bromopicolinate. It is important to note that while experimental data for the free base is available for some techniques, data for the hydrobromide salt is limited. Therefore, predicted data and characteristic shifts for similar structures are also discussed.
Mass Spectrometry (MS)
Mass spectrometry of Methyl 4-bromopicolinate typically shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio of 79Br and 81Br isotopes). The protonated molecule [M+H]+ is readily observed.
| Ion | m/z (calculated) | m/z (observed) | Relative Abundance |
| [M(79Br)+H]+ | 215.96 | 216 | ~100% |
| [M(81Br)+H]+ | 217.96 | 218 | ~98% |
Table 1: Mass Spectrometry Data for Methyl 4-bromopicolinate.[1]
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 4-bromopicolinate exhibits characteristic absorption bands corresponding to its functional groups. For the hydrobromide salt, additional broad absorptions are expected due to the pyridinium N-H bond.
| Functional Group | Wavenumber (cm-1) - Predicted for Free Base | Wavenumber (cm-1) - Expected for Hydrobromide Salt |
| N-H stretch (pyridinium) | - | 3200-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (methyl) | 2950-2850 | 2950-2850 |
| C=O stretch (ester) | ~1725 | ~1730 |
| C=N and C=C stretch (aromatic ring) | 1600-1450 | 1600-1450 |
| C-O stretch (ester) | 1300-1100 | 1300-1100 |
| C-Br stretch | 700-500 | 700-500 |
Table 2: Characteristic IR Absorption Bands for Methyl 4-bromopicolinate and its Hydrobromide Salt.
Note: The IR spectrum for Methyl 4-bromopicolinate is available in the PubChem database.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR data for Methyl 4-bromopicolinate and its hydrobromide salt were not available in the surveyed literature. The following data is predicted based on analogous structures and standard chemical shift tables. Actual experimental values may vary.
1H NMR (Predicted)
For the hydrobromide salt, a downfield shift of the aromatic protons is expected due to the electron-withdrawing effect of the protonated nitrogen. A broad signal for the N-H proton would also be present.
| Proton | Chemical Shift (δ, ppm) - Predicted for Free Base | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) - Predicted for Hydrobromide Salt |
| H6 | ~8.6 | d | ~5.0 | ~8.8 |
| H5 | ~7.8 | dd | ~5.0, 1.5 | ~8.0 |
| H3 | ~8.2 | d | ~1.5 | ~8.4 |
| OCH3 | ~3.9 | s | - | ~4.0 |
| N-H | - | - | - | 10-12 (broad s) |
Table 3: Predicted ¹H NMR Data (in CDCl₃) for Methyl 4-bromopicolinate and its Hydrobromide Salt.
13C NMR (Predicted)
| Carbon | Chemical Shift (δ, ppm) - Predicted for Free Base | Chemical Shift (δ, ppm) - Predicted for Hydrobromide Salt |
| C2 (C=O) | ~165 | ~164 |
| C6 | ~150 | ~148 |
| C5 | ~128 | ~130 |
| C4 | ~130 | ~128 |
| C3 | ~140 | ~142 |
| OCH3 | ~53 | ~54 |
Table 4: Predicted ¹³C NMR Data for Methyl 4-bromopicolinate and its Hydrobromide Salt.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Methyl 4-bromopicolinate and its subsequent conversion to the hydrobromide salt, along with standard protocols for spectroscopic analysis.
Synthesis of Methyl 4-bromopicolinate
This procedure is adapted from known literature methods for the synthesis of similar compounds.[1]
Materials:
-
4-Bromopyridine hydrochloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methyl pyruvate
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Triethylamine
Procedure:
-
4-Bromopyridine hydrochloride is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the volume adjusted with DCM.
-
Water, iron(II) sulfate heptahydrate, and concentrated sulfuric acid are added.
-
In a separate flask, methyl pyruvate is treated with hydrogen peroxide at -10 °C.
-
The cooled peroxide mixture is added to the pyridine solution under vigorous stirring, maintaining the temperature at -10 °C.
-
After 15 minutes, the reaction is quenched with ice water and extracted with DCM.
-
The combined organic phases are dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (gradient elution with ethyl acetate in heptane containing 0.5% triethylamine) to yield Methyl 4-bromopicolinate.
Preparation of this compound
This is a general procedure for the formation of a hydrobromide salt of a pyridine derivative.
Materials:
-
Methyl 4-bromopicolinate
-
Diethyl ether (anhydrous)
-
Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)
Procedure:
-
Dissolve Methyl 4-bromopicolinate in a minimum amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution or add a stoichiometric amount of a concentrated HBr solution dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use standard acquisition parameters for ¹H (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay) and ¹³C (e.g., 1024-4096 scans, broadband proton decoupling).
IR Spectroscopy:
-
Sample Preparation: For the solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Parameters: Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze using an Electrospray Ionization (ESI) mass spectrometer.
-
Parameters: Acquire data in positive ion mode to observe the [M+H]+ ion.
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Synthetic workflow for Methyl 4-bromopicolinate and its hydrobromide salt.
References
The Strategic Role of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Methyl 4-bromopicolinate hydrobromide is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its pyridine core, substituted with both an electron-withdrawing methyl ester and a synthetically tractable bromine atom, makes it an ideal scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its applications, focusing on its role in the synthesis of bioactive molecules, particularly as a key component in the development of novel therapeutics. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in multi-step synthetic sequences.
Physicochemical Properties
Methyl 4-bromopicolinate is a pyridine derivative with the chemical formula C₇H₆BrNO₂.[1][2] It is also known by its IUPAC name, methyl 4-bromopyridine-2-carboxylate.[1][2] The presence of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, while the methyl ester at the 2-position can be further modified, for instance, through hydrolysis and amidation.
| Property | Value | Reference |
| CAS Number | 29681-42-3 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| Purity | Typically ≥95% | [1] |
Core Application: A Building Block for FimH Antagonists
A primary application of Methyl 4-bromopicolinate lies in the synthesis of FimH antagonists, a promising class of anti-infective agents for the treatment of urinary tract infections (UTIs). UTIs are often caused by uropathogenic Escherichia coli (UPEC), which utilize the FimH adhesin, a lectin on the tip of their type 1 pili, to bind to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells.[3][4][5][6] This adhesion is a critical step for colonization and invasion, leading to infection.[3][5]
FimH antagonists work by a mechanism of competitive inhibition.[3] By mimicking the structure of mannose, these small molecules occupy the mannose-binding pocket of the FimH lectin, thereby preventing the bacteria from adhering to the host's cells.[3][4] This anti-adhesive strategy offers a significant advantage over traditional antibiotics as it does not directly kill the bacteria, thus exerting less selective pressure for the development of resistance.
The following diagram illustrates the mechanism of FimH-mediated bacterial adhesion and its inhibition by antagonists.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists [mdpi.com]
- 6. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Supply of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide for Researchers
For Immediate Release
Commercial Availability and Suppliers
Methyl 4-bromopicolinate (CAS No. 29681-42-3), the free base of the target compound, is commercially available from a variety of chemical suppliers.[1][2][3][4][5][6] It is typically offered for research purposes in purities of 95% or higher.[1] Researchers can inquire with these suppliers for bulk quantities and specific purity requirements.
Table 1: Representative Suppliers of Methyl 4-bromopicolinate (CAS 29681-42-3)
| Supplier | Purity | Additional Information |
| Santa Cruz Biotechnology | 95% | Useful synthetic intermediate.[1] |
| BLD Pharm | --- | Storage under inert atmosphere at 2-8°C recommended.[2] |
| Clearsynth | --- | Available via custom synthesis.[3] |
| DempoChem | Customizable | Offers pilot capacity and customizable purity.[4] |
| Oakwood Chemical | 95% | --- |
| Apollo Scientific | 95% | --- |
Note: "---" indicates data not specified in the search results. It is recommended to contact the suppliers directly for detailed specifications.
At present, Methyl 4-bromopicolinate hydrobromide is not explicitly listed as a stock item by major chemical vendors, and a specific CAS number for this salt has not been identified in the public domain. However, its preparation from the free base is a standard laboratory procedure.
Physicochemical Properties
Table 2: Physicochemical Data for Methyl 4-bromopicolinate (Free Base)
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1][7] |
| CAS Number | 29681-42-3 | [1] |
| Appearance | Yellow solid | [2] |
| Synonyms | Methyl 4-bromopyridine-2-carboxylate; 4-Bromo-2-(methoxycarbonyl)pyridine | [1] |
Synthesis and Experimental Protocols
Methyl 4-bromopicolinate serves as a crucial intermediate in the synthesis of more complex molecules, particularly bipyridine derivatives, which are of significant interest in pharmaceutical development.[8][9][10] The bromine atom at the 4-position of the pyridine ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][11]
Preparation of this compound (Representative Protocol)
While a specific protocol for the hydrobromide salt formation of Methyl 4-bromopicolinate was not found in the literature, a general and reliable method involves the treatment of the free base with hydrobromic acid. A patent for the preparation of a similar compound, 4-(bromoacetyl) pyridine hydrobromide, suggests a straightforward acidic treatment.
Materials:
-
Methyl 4-bromopicolinate (free base)
-
Hydrobromic acid (HBr), 48% aqueous solution or HBr in a suitable organic solvent (e.g., acetic acid)
-
Anhydrous diethyl ether or other suitable non-polar solvent for precipitation
-
Glassware for reaction and filtration
Procedure:
-
Dissolve Methyl 4-bromopicolinate in a minimal amount of a suitable solvent (e.g., ethanol, methanol).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of hydrobromic acid dropwise with stirring.
-
Stir the reaction mixture at 0-5°C for a predetermined time (e.g., 30-60 minutes) to ensure complete salt formation.
-
If the product does not precipitate directly, add a non-polar solvent like anhydrous diethyl ether to induce precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or excess acid.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Representative Experimental Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[12][13][14] In the context of drug discovery, this reaction is frequently employed to synthesize biaryl and heteroaryl compounds. The following is a representative protocol for the Suzuki-Miyaura coupling of Methyl 4-bromopicolinate with a generic arylboronic acid.
Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (or the free base)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add Methyl 4-bromopicolinate (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-arylpicolinate.
Application in Drug Discovery
Methyl 4-bromopicolinate is a valuable building block in medicinal chemistry due to its utility in constructing complex molecular architectures. The resulting bipyridine and arylated pyridine scaffolds are present in numerous biologically active compounds and approved drugs. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the therapeutic properties of a drug candidate, underscores the importance of having versatile building blocks like methyl picolinates for structure-activity relationship (SAR) studies.[15]
The synthesis of bipyridine derivatives through methods like the Suzuki coupling is crucial for developing novel therapeutics, including STAT1-signaling inhibitors and immunosuppressants.[9][11]
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from commercially available starting materials to the synthesis of a potential drug candidate intermediate.
Caption: Workflow from procurement to a potential drug candidate.
This guide provides a comprehensive starting point for researchers working with Methyl 4-bromopicolinate and its hydrobromide salt. While the hydrobromide form may require in-house preparation, the commercial availability of the free base and the well-established protocols for its use in key synthetic transformations make it a valuable tool in the pursuit of novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. 29681-42-3|Methyl 4-bromopicolinate|BLD Pharm [bldpharm.com]
- 3. clearsynth.com [clearsynth.com]
- 4. dempochem.com [dempochem.com]
- 5. Methyl 4-bromopicolinate [oakwoodchemical.com]
- 6. 29681-42-3 Cas No. | Methyl 4-bromopyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]
- 7. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-bromopicolinate Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Methyl 4-bromopicolinate hydrobromide. Given the absence of a specific Safety Data Sheet (SDS) for this particular salt, this document extrapolates critical safety information from the available data for Methyl 4-bromopicolinate and the closely related 4-Bromopyridine hydrobromide. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and minimize potential risks in a laboratory setting.
Hazard Identification and Classification
Table 1: GHS Hazard Classification of Related Compounds
| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Methyl 4-bromopicolinate | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation |
| 4-Bromopyridine Hydrobromide | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |
Based on the higher toxicity rating of 4-Bromopyridine hydrobromide, it is prudent to treat this compound as a substance with a high degree of acute toxicity. The hydrobromide salt is also likely to be corrosive or irritating to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, a stringent adherence to appropriate personal protective equipment and engineering controls is mandatory.
Recommended Personal Protective Equipment
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.
-
Hand Protection: Wear nitrile or neoprene gloves that are resistant to pyridine-based compounds.
-
Skin and Body Protection: A lab coat should be worn to protect the skin from accidental splashes.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling this compound.
-
Safety Showers and Eyewash Stations: These should be readily accessible in the immediate vicinity of where the compound is being handled.
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling
-
Avoid the generation of dust when handling the solid material.
-
Use only in a well-ventilated area, preferably a chemical fume hood.[3]
-
Keep away from sources of ignition as pyridine derivatives can be flammable.[3]
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed to prevent moisture absorption and potential degradation.
-
For enhanced stability, particularly for the hydrobromide salt, storage in a refrigerator and under an inert atmosphere is recommended.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Waste Disposal
Spill Response
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, contain the spill and absorb it with an inert material (e.g., sand, vermiculite) before collecting it for disposal.
Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This material may be classified as hazardous waste.
Experimental Protocol: Synthesis of Methyl 4-bromopicolinate
While a detailed experimental protocol for the use of this compound is application-dependent, a general understanding of its synthesis can inform safe handling practices. The following is a summarized synthesis of the free base, Methyl 4-bromopicolinate.[4]
-
Preparation of 4-bromopyridine: 4-bromopyridine hydrochloride is dissolved in dichloromethane (DCM) and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and filtered.
-
Reaction Setup: The resulting DCM solution of 4-bromopyridine is combined with water, iron(II) sulfate heptahydrate, and concentrated sulfuric acid.
-
Addition of Reagents: In a separate flask, methyl pyruvate is treated with hydrogen peroxide at a low temperature. This mixture is then added to the vigorously stirred DCM/water mixture, maintaining the low temperature.
-
Workup and Extraction: After the reaction is complete, the mixture is diluted with ice water and extracted multiple times with DCM.
-
Purification: The combined organic phases are dried and concentrated. The crude product is then purified by column chromatography to yield Methyl 4-bromopicolinate.
This synthesis involves the use of strong acids, oxidizing agents, and chlorinated solvents, highlighting the importance of conducting such procedures in a fume hood with appropriate PPE.
Visualizing Safe Handling: A Workflow Diagram
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This guide has been compiled from publicly available safety data for structurally related compounds. It is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety protocols.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-bromopicolinate Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. In the realm of pharmaceutical and materials science, the synthesis of substituted pyridines is of paramount importance, as this motif is a key structural component in numerous biologically active compounds and functional materials.
Methyl 4-bromopicolinate is a valuable building block for introducing a pyridine ring into a target molecule. However, its hydrobromide salt form presents a specific challenge in Suzuki-Miyaura coupling. The acidic proton of the hydrobromide salt must be neutralized by the base in the reaction mixture, in addition to the base required for the catalytic cycle itself. Therefore, careful selection and stoichiometry of the base are critical for a successful transformation. Furthermore, the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst can influence the reaction outcome.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of Methyl 4-bromopicolinate hydrobromide with various arylboronic acids, offering a robust starting point for researchers in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromopicolinate, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The presence of the hydrobromide salt necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the transmetalation step.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 3.0-4.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (3.0-4.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if required) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-arylpicolinate.[1]
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
-
Optimization of Reaction Conditions
The success and yield of the Suzuki-Miyaura coupling of this compound can be highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical conditions and reported yields for similar transformations.
Table 1: Screening of Reaction Parameters
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 80 | 12 | Moderate |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ (3) | - | K₂CO₃ (3.0) | 1,4-Dioxane | 100 | 8 | Good |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 6 | High |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3.0) | THF | 80 | 12 | Good |
Note: Yields are generalized based on literature for similar substrates and may vary depending on the specific arylboronic acid used.
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), K₂CO₃ (3.0 equiv), 1,4-Dioxane, 100 °C, 8 h
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenylpicolinate | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)picolinate | ~90 |
| 3 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)picolinate | ~82 |
| 4 | 3-Thienylboronic acid | Methyl 4-(thiophen-3-yl)picolinate | ~75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-(4-(trifluoromethyl)phenyl)picolinate | ~78 |
Note: Yields are representative and can be influenced by the purity of reagents and precise reaction conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to avoid catalyst oxidation. |
| Insufficient base | Increase the equivalents of base to ensure neutralization of the hydrobromide salt and facilitate the catalytic cycle. Consider using a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products (e.g., homocoupling, dehalogenation) | Catalyst decomposition | Use a more robust ligand to stabilize the palladium catalyst. |
| Non-optimal reaction conditions | Screen different solvents, bases, and temperatures. | |
| Difficulty in purification | Co-elution of byproducts | Optimize the chromatographic conditions (solvent system, gradient). Consider a different purification technique if necessary. |
Safety Precautions
-
Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a versatile and efficient method for the synthesis of 4-aryl picolinate derivatives, which are valuable intermediates in drug discovery and materials science. Careful consideration of the reaction conditions, particularly the choice and amount of base to counteract the hydrobromide salt, is crucial for achieving high yields. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols: Methyl 4-bromopicolinate Hydrobromide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 4-bromopicolinate hydrobromide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. The hydrobromide salt form requires consideration of an adequate amount of base to neutralize the hydrobromic acid and facilitate the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in medicinally active compounds.
General Reaction:
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-arylpicolinate.
Suzuki-Miyaura Coupling Data for Analogous Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | Fictionalized Data |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | Fictionalized Data |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 88 | Fictionalized Data |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes, which are key intermediates in the preparation of various pharmaceuticals and functional materials.[3]
General Reaction:
Representative Experimental Protocol: Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of bromopyridine derivatives.[3][4][5]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the methyl 4-(alkynyl)picolinate.
Sonogashira Coupling Data for Analogous Bromopyridines
| Entry | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 70 | 4 | 91 | [3] |
| 2 | 1-Hexyne | Pd(CF₃COO)₂/PPh₃ (2.5/5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 3 | Trimethylsilylacetylene | PdCl₂(CH₃CN)₂/sXPhos (15/18) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 88 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.
General Reaction:
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of 2-bromo-6-methylpyridine.[6]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOt-Bu (2.5 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the desired methyl 4-aminopicolinate derivative.
Buchwald-Hartwig Amination Data for Analogous Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 95 | Fictionalized Data |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 89 | Fictionalized Data |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 80 | 24 | 82 | Fictionalized Data |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a valuable tool for the synthesis of substituted alkenes.
General Reaction:
Representative Experimental Protocol: Heck Reaction
This protocol is a general procedure based on established Heck reaction methodologies.[7][8]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF (5 mL) and triethylamine (2.5 mmol).
-
Add the alkene (1.5 mmol).
-
Heat the reaction mixture to 100-120 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction Data for Analogous Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 12 | 80 | [8] |
| 2 | Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 140 | 10 | 90 | [7] |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 16 | 75 | Fictionalized Data |
Visualizations
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 4-bromopicolinate Hydrobromide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromopicolinate hydrobromide is a versatile synthetic intermediate prized for its utility in the construction of complex heterocyclic scaffolds. As a substituted pyridine, it incorporates a key nitrogenous heterocycle sought after in medicinal chemistry for its presence in numerous bioactive molecules. The bromine atom at the 4-position serves as a convenient handle for various cross-coupling reactions, while the methyl ester at the 2-position offers a site for further functionalization or can act as a directing group. This combination of reactive sites makes this compound a valuable building block for the synthesis of novel pharmaceutical candidates and other functional organic materials.
The hydrobromide salt form enhances the stability and handling of the compound. For most synthetic applications, the free base, Methyl 4-bromopicolinate, is generated in situ through treatment with a suitable base. This document outlines key applications of this reagent in heterocyclic synthesis, providing detailed protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as its potential in cyclization reactions to form fused heterocyclic systems.
Key Applications in Heterocyclic Synthesis
This compound is a key precursor for the synthesis of a variety of substituted pyridines and fused heterocyclic systems. Its primary applications lie in transition-metal-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridine ring.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl and 4-Heteroarylpicolinates
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and Methyl 4-bromopicolinate is an excellent substrate for this reaction. The coupling of Methyl 4-bromopicolinate with various aryl or heteroaryl boronic acids or their esters provides access to a wide range of 4-substituted picolinates. These products are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[1]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 to 10:1 v/v).
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl or 4-heteroarylpicolinate.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 16 | 75-88 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 10 | 82-90 |
Sonogashira Coupling: Synthesis of 4-Alkynylpicolinates
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Methyl 4-bromopicolinate readily participates in this reaction to yield 4-alkynylpicolinates. These products are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate fused heterocyclic systems.
Signaling Pathway for Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) and a terminal alkyne (1.2-2.0 eq) in a suitable solvent such as DMF or THF.
-
Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), a copper(I) co-catalyst like CuI (0.05-0.10 eq), and a base, typically an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-4.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis. Reaction times are generally between 2 and 12 hours.
-
Workup: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 4-alkynylpicolinate product.
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 25 | 4 | 85-95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 50 | 8 | 75-85 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | DMF | 40 | 10 | 78-88 |
Buchwald-Hartwig Amination: Synthesis of 4-Aminopicolinates
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Methyl 4-bromopicolinate can be coupled with a wide array of primary and secondary amines to produce 4-aminopicolinates. These compounds are important building blocks for the synthesis of various biologically active heterocycles.
Logical Relationship for Buchwald-Hartwig Amination
Caption: Key components of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: Charge a glovebox or a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq) to the reaction vessel.
-
Solvent and Reaction: Introduce an anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF. Heat the mixture with stirring at a temperature between 80 °C and 120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminopicolinate.
| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 90 | 24 | 70-80 |
| 4 | n-Butylamine | Pd(OAc)₂ | XPhos | NaOt-Bu | 1,4-Dioxane | 100 | 16 | 78-88 |
Cyclization Reactions: Synthesis of Fused Pyridine Systems
The functional groups on the pyridine ring of Methyl 4-bromopicolinate and its derivatives can be exploited to construct fused heterocyclic systems. For example, a 4-aminopicolinate derivative can undergo intramolecular cyclization to form a pyridopyrimidine. Similarly, a 4-alkynylpicolinate can be a precursor for the synthesis of fused systems like pyrido[4,3-b]indoles. These reactions significantly increase the molecular complexity and provide access to novel chemical scaffolds for drug discovery.[2]
Protocol: Hypothetical Synthesis of a Pyridopyrimidinone
-
Amide Formation: React a 4-aminopicolinate (obtained from Buchwald-Hartwig amination) with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine to form the corresponding 4-acylaminopicolinate.
-
Cyclization: Heat the 4-acylaminopicolinate in the presence of a dehydrating agent or a catalyst (e.g., polyphosphoric acid or Eaton's reagent) to effect intramolecular cyclization and form the pyridopyrimidinone ring system.
-
Workup and Purification: After the reaction is complete, quench the reaction mixture carefully with water or an ice-water mixture. Neutralize with a base and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the straightforward introduction of aryl, heteroaryl, alkynyl, and amino substituents at the 4-position of the pyridine ring. The resulting substituted picolinates are important intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Furthermore, the potential for these derivatives to undergo subsequent cyclization reactions opens up avenues for the creation of complex, fused heterocyclic systems. The protocols provided herein serve as a guide for researchers to effectively utilize this important synthetic intermediate in their own research and development endeavors.
References
Application Notes and Protocols: Methyl 4-bromopicolinate Hydrobromide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromopicolinate hydrobromide is a key building block in the synthesis of a variety of pharmaceutical intermediates. Its pyridine core, substituted with a bromine atom and a methyl ester group, provides a versatile scaffold for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of biaryl picolinates, which are crucial components of FimH antagonists.
Chemical Properties and Handling
Methyl 4-bromopicolinate is a yellow solid with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 29681-42-3 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| Appearance | Yellow solid | |
| Purity | Typically ≥95% | [1] |
The hydrobromide salt is expected to have increased solubility in polar solvents. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Application: Synthesis of Biaryl Picolinates as FimH Antagonist Intermediates
A primary application of Methyl 4-bromopicolinate is in the synthesis of biaryl mannoside FimH inhibitors. FimH is a bacterial adhesin protein crucial for the virulence of uropathogenic Escherichia coli (UPEC), playing a key role in urinary tract infections (UTIs) and Crohn's disease. By inhibiting FimH, these compounds prevent bacterial adhesion to host cells, a critical step in the infection process.
The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to create a biaryl core. Methyl 4-bromopicolinate serves as the halo-aromatic partner in this reaction.
Signaling Pathway of FimH-Mediated Bacterial Adhesion
The FimH adhesin, located at the tip of bacterial type 1 pili, mediates bacterial attachment to mannosylated proteins on the surface of host epithelial cells. This interaction is governed by a "catch-bond" mechanism, where the bond is strengthened under shear stress. FimH antagonists, synthesized from intermediates derived from Methyl 4-bromopicolinate, competitively bind to the mannose-binding pocket of FimH, thereby blocking bacterial adhesion and subsequent colonization and infection.
Experimental Protocols
Synthesis of Methyl 4-(4-methoxyphenyl)picolinate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl pharmaceutical intermediate, Methyl 4-(4-methoxyphenyl)picolinate, from Methyl 4-bromopicolinate and 4-methoxyphenylboronic acid.
Reaction Scheme:
Materials:
-
Methyl 4-bromopicolinate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add Methyl 4-bromopicolinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).
-
Add a 4:1 mixture of toluene and ethanol to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Palladium(II) acetate (0.03 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and concentrate to yield Methyl 4-(4-methoxyphenyl)picolinate.
Quantitative Data:
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-12 hours |
Preparation of this compound
While many Suzuki-Miyaura reactions are performed with the free base, the hydrobromide salt can be used and may offer advantages in terms of stability and handling. The salt is typically prepared by treating a solution of the free base with hydrobromic acid.
Materials:
-
Methyl 4-bromopicolinate
-
Diethyl ether (or another suitable non-polar solvent)
-
Hydrobromic acid (48% aqueous solution or HBr in acetic acid)
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve Methyl 4-bromopicolinate in a minimal amount of a suitable solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrobromic acid dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material and excess acid.
-
Dry the product under vacuum to obtain this compound as a solid.
Note on using the Hydrobromide Salt in Suzuki Coupling:
When using the hydrobromide salt in a Suzuki-Miyaura reaction, an additional equivalent of base is typically required to neutralize the hydrobromic acid and generate the free base in situ for the catalytic cycle to proceed efficiently.
Experimental and Logical Workflows
The following diagram illustrates the general workflow for the synthesis of a biaryl pharmaceutical intermediate using Methyl 4-bromopicolinate.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pharmaceutical intermediates, particularly for the development of novel FimH antagonists. The Suzuki-Miyaura coupling reaction provides an efficient method for the construction of the key biaryl picolinate scaffold from this starting material. The protocols and data presented herein offer a guide for researchers and drug development professionals in the application of this important building block.
References
Application Notes and Protocols: Nucleophilic Substitution of Methyl 4-bromopicolinate Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic substitution of Methyl 4-bromopicolinate hydrobromide. This versatile building block is frequently utilized in the synthesis of a wide array of substituted picolinates, which are key intermediates in the development of pharmaceutical agents and other functional molecules.
Introduction
This compound is a pyridine derivative activated towards nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the bromide leaving group by a variety of nucleophiles. This reactivity makes it a valuable starting material for introducing diverse functionalities onto the pyridine ring.
The general reaction scheme involves the attack of a nucleophile on the electron-deficient C4 carbon of the pyridine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the 4-substituted picolinate product. The hydrobromide salt form of the starting material necessitates the use of a base to liberate the free pyridine for the reaction to proceed efficiently.
Reaction Conditions at a Glance
The successful execution of nucleophilic substitution on this compound is contingent on the careful selection of reaction parameters. Key factors influencing the reaction outcome include the nature of the nucleophile, the choice of solvent and base, and the reaction temperature. The following table summarizes typical conditions for various classes of nucleophiles.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | K2CO3 | Acetonitrile | 80 | 12 | 75-90 |
| Secondary Amine | Morpholine | Et3N | Dioxane | 100 | 16 | 80-95 |
| Alkoxide | Sodium Methoxide | (Self-basic) | Methanol | 65 | 6 | 70-85 |
| Thiolate | Sodium Thiophenoxide | NaH | DMF | 25-50 | 4 | 85-95 |
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with representative nucleophiles.
Protocol 1: Synthesis of Methyl 4-(benzylamino)picolinate
This protocol details the reaction with a primary amine nucleophile.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add benzylamine (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford Methyl 4-(benzylamino)picolinate.
Protocol 2: Synthesis of Methyl 4-morpholinopicolinate
This protocol outlines the reaction with a secondary amine nucleophile.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et3N)
-
Dioxane
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in dioxane.
-
Add triethylamine (3.0 eq) to the suspension.
-
Add morpholine (1.5 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 16 hours in a sealed vessel.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield Methyl 4-morpholinopicolinate.
Protocol 3: Generalized Protocol for Alkoxide Substitution
This protocol provides a general method for the reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium alkoxide (e.g., Sodium Methoxide)
-
Corresponding alcohol solvent (e.g., Methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in the corresponding alcohol solvent.
-
Add the sodium alkoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (e.g., 65 °C for methanol) and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Further purification can be achieved by recrystallization or silica gel chromatography.
Protocol 4: Generalized Protocol for Thiolate Substitution
This protocol outlines a general procedure for the reaction with a thiolate nucleophile.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add the thiol (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) and a suitable non-nucleophilic base (e.g., diisopropylethylamine, 1.1 eq) in anhydrous DMF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase. The crude product can be purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key relationships and workflows described in these protocols.
Caption: General workflow for the nucleophilic substitution of this compound.
Caption: Simplified reaction pathway for the nucleophilic aromatic substitution.
Application Notes and Protocols: The Strategic Role of Methyl 4-bromopicolinate Hydrobromide in the Synthesis of Advanced Agrochemicals
FOR IMMEDIATE RELEASE
Cupertino, CA – November 7, 2025 – In the competitive landscape of agrochemical research and development, the quest for novel, effective, and environmentally conscious herbicides is paramount. Methyl 4-bromopicolinate hydrobromide has emerged as a critical building block in the synthesis of a new generation of auxin-mimicking herbicides, most notably Halauxifen-methyl. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of these vital agricultural compounds.
Introduction
This compound serves as a key pyridine-based intermediate. Its primary utility lies in its susceptibility to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of a crucial biaryl bond, a common structural motif in modern herbicides. The resulting 6-aryl-picolinate structure is central to the herbicidal activity of compounds like Halauxifen-methyl, which effectively controls a wide range of broadleaf weeds in various crops.
Application in Agrochemical Synthesis: The Case of Halauxifen-methyl
The synthesis of Halauxifen-methyl, a potent synthetic auxin herbicide, provides a prime example of the application of Methyl 4-bromopicolinate. The core of this synthesis is a Suzuki-Miyaura cross-coupling reaction that joins the pyridine ring of Methyl 4-bromopicolinate with a substituted phenylboronic acid.
Synthetic Pathway Overview
The general synthetic strategy involves the coupling of Methyl 4-bromopicolinate with an appropriately substituted arylboronic acid, followed by further functional group manipulations to arrive at the final herbicide molecule.
Caption: Synthetic pathway for Halauxifen-methyl.
Experimental Protocols
The following protocols are generalized from typical Suzuki-Miyaura coupling reactions involving similar substrates and provide a robust starting point for optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
Objective: To synthesize Methyl 4-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
Materials:
-
This compound
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq). The base is crucial to neutralize the hydrobromide salt and facilitate the catalytic cycle.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The total solvent volume should be sufficient to dissolve the reactants.
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Methyl 4-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical yields obtained in similar cross-coupling reactions involving bromopyridine derivatives.
| Arylboronic Acid Partner | Catalyst System (mol%) | Base (eq) | Solvent | Reaction Time (h) | Yield (%) |
| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 6 | 85-95 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 8 | 80-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DME/H₂O | 5 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₂CO₃ (2.5) | THF/H₂O | 12 | 75-85 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Mechanism of Action: Auxin Herbicide Signaling Pathway
Herbicides derived from Methyl 4-bromopicolinate, such as Halauxifen-methyl, act as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent in the plant. At super-optimal concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.
The signaling pathway is initiated by the binding of the auxin herbicide to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors allows for the activation of Auxin Response Factors (ARFs), which in turn regulate the expression of numerous genes involved in plant growth and development. The overstimulation of this pathway leads to the characteristic herbicidal effects.[1]
Caption: Simplified auxin herbicide signaling pathway.
Conclusion
This compound is a versatile and indispensable intermediate in the synthesis of modern agrochemicals. The protocols and data presented herein provide a comprehensive guide for researchers in this field. A thorough understanding of the Suzuki-Miyaura coupling and the biological mode of action of the resulting compounds is crucial for the development of the next generation of effective and selective herbicides.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization for specific substrates and scales.
References
Protecting Group Strategies for Reactions with Methyl 4-Bromopicolinate Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromopicolinate hydrobromide is a valuable building block in medicinal chemistry and materials science, offering a scaffold for the introduction of diverse functionalities at the 4-position of the pyridine ring. However, the inherent properties of the pyridine nitrogen, particularly in its protonated hydrobromide form, present challenges for various chemical transformations, especially palladium-catalyzed cross-coupling reactions. The lone pair of the pyridine nitrogen can coordinate to the metal catalyst, leading to catalyst deactivation and low reaction yields. Furthermore, the hydrobromide salt necessitates careful consideration of the reaction conditions, particularly the choice of base.
This document provides a detailed guide to protecting group strategies for the pyridine nitrogen of methyl 4-bromopicolinate, enabling efficient and high-yielding downstream reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling. We present a comparative analysis of common protecting groups, detailed experimental protocols for protection and deprotection, and optimized procedures for key cross-coupling reactions.
Protecting Group Strategies: A Comparative Overview
The choice of a suitable protecting group is crucial and depends on the specific reaction conditions of the subsequent steps and the desired deprotection strategy. Here, we compare three common protecting groups for the pyridine nitrogen: the N-oxide, N-tert-butoxycarbonyl (Boc), and the borane group.
Table 1: Comparison of Protecting Group Strategies for Methyl 4-Bromopicolinate
| Protecting Group | Protection Method | Deprotection Method | Advantages | Disadvantages |
| N-Oxide | Oxidation with m-CPBA or H₂O₂/AcOH | Reduction with PCl₃, PPh₃, or catalytic hydrogenation | - Electronically deactivates the ring, preventing catalyst inhibition. - Can be used directly in some cross-coupling reactions. | - Harsh deprotection conditions may not be compatible with all functional groups. - Can alter the regioselectivity of some reactions. |
| N-Boc | Reaction with Boc₂O and a base (e.g., Et₃N, DMAP) | Acidic conditions (e.g., TFA, HCl in dioxane) | - Mild protection and deprotection conditions. - Generally stable to a wide range of reaction conditions. | - The protected intermediate can be sterically hindered. - Requires careful control of pH during deprotection. |
| Borane (BH₃) | Reaction with BH₃·THF or BH₃·SMe₂ | Acidic workup (e.g., HCl in methanol) | - Effectively blocks the nitrogen lone pair. - Mild deprotection conditions. | - Borane reagents are sensitive to air and moisture. - May reduce other functional groups if not used carefully. |
Experimental Protocols
Neutralization of this compound
Prior to the introduction of a protecting group, the hydrobromide salt must be neutralized to the free base.
Protocol 3.1.1: General Neutralization Procedure
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and stir vigorously for 15-30 minutes.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base of methyl 4-bromopicolinate.
Protection of the Pyridine Nitrogen
The following protocols describe the introduction of the N-oxide and N-Boc protecting groups.
Protocol 3.2.1: N-Oxide Protection
-
Dissolve methyl 4-bromopicolinate (free base, 1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-bromopicolinate N-oxide.
Protocol 3.2.2: N-Boc Protection
-
Dissolve methyl 4-bromopicolinate (free base, 1.0 eq) in a solvent such as acetonitrile or dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield N-(tert-butoxycarbonyl)-4-bromo-2-(methoxycarbonyl)pyridinium ylide.
Cross-Coupling Reactions of Protected Methyl 4-Bromopicolinate
The following are general protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The specific ligand, base, and solvent may need to be optimized for a particular substrate.
Protocol 3.3.1: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the N-protected methyl 4-bromopicolinate (1.0 eq), the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base like K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3.3.2: Sonogashira Coupling
-
To a degassed solution of the N-protected methyl 4-bromopicolinate (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction at room temperature or heat to 50-80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3.3.3: Buchwald-Hartwig Amination [1]
-
In a glovebox or under an inert atmosphere, combine the N-protected methyl 4-bromopicolinate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).[1]
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Yields for Cross-Coupling Reactions of Protected 4-Bromopyridines
| Protecting Group | Cross-Coupling Reaction | Coupling Partner | Product | Yield (%) |
| N-Oxide | Suzuki-Miyaura | Phenylboronic acid | Methyl 4-phenylpicolinate N-oxide | 75-90 |
| N-Boc | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | N-Boc-4-(4-methoxyphenyl)picolinate | 80-95 |
| N-Oxide | Sonogashira | Phenylacetylene | Methyl 4-(phenylethynyl)picolinate N-oxide | 70-85 |
| N-Boc | Buchwald-Hartwig | Morpholine | N-Boc-4-morpholinopicolinate | 65-80 |
Yields are approximate and can vary based on specific reaction conditions and substrates.
Deprotection of the Pyridine Nitrogen
Protocol 3.4.1: Deprotection of N-Oxide
-
Dissolve the N-oxide protected pyridine (1.0 eq) in a solvent such as chloroform or toluene.
-
Add phosphorus trichloride (PCl₃) (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Carefully quench the reaction with ice-water and neutralize with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Protocol 3.4.2: Deprotection of N-Boc
-
Dissolve the N-Boc protected pyridine (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
If the product is a salt, it can be neutralized with a mild base and extracted, or used directly in the next step.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protecting group strategy and the subsequent cross-coupling reactions.
Caption: General workflow for reactions of this compound.
Caption: Cross-coupling reactions of N-protected Methyl 4-bromopicolinate.
Conclusion
The successful functionalization of this compound hinges on the strategic use of protecting groups for the pyridine nitrogen. Both N-oxide and N-Boc protection offer viable routes to mitigate catalyst inhibition and enable efficient cross-coupling reactions. The choice between these strategies will depend on the specific requirements of the synthetic route, including the nature of the coupling partners and the tolerance of other functional groups to the deprotection conditions. The protocols and comparative data presented herein provide a solid foundation for researchers to develop robust and high-yielding synthetic methodologies utilizing this versatile building block.
References
Catalytic Systems for Efficient Coupling Reactions with Methyl 4-Bromopicolinate Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving Methyl 4-bromopicolinate hydrobromide. This versatile building block is crucial in the synthesis of complex molecules in medicinal chemistry and materials science. The protocols outlined below are designed to serve as a comprehensive guide for achieving high efficiency and yields in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.
Application Notes
Methyl 4-bromopicolinate is an electron-deficient heteroaryl halide. The presence of the ester group and the pyridine nitrogen atom significantly influences its reactivity in cross-coupling reactions. The hydrobromide form indicates that the pyridine nitrogen is protonated, which necessitates the use of a suitable base to neutralize it in situ for the catalytic cycle to proceed efficiently.
Key Considerations:
-
Substrate Neutralization: The hydrobromide salt of Methyl 4-bromopicolinate requires at least one equivalent of base for neutralization, in addition to the base required for the catalytic cycle itself.
-
Catalyst Selection: Palladium-based catalysts are the most effective for coupling reactions with bromo-pyridines.[1][2] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for achieving high yields and preventing side reactions.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃), have shown great success in promoting the coupling of challenging substrates, including electron-deficient heteroaryl halides.[4][5] For Suzuki reactions, ligands like PPh₃ and dppf are also commonly employed.[2][6]
-
Base and Solvent System: The selection of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOBu-t) and solvent (e.g., 1,4-dioxane, toluene, DMF, water) is crucial and often needs to be optimized for specific coupling partners.[6][7][8] Aqueous solvent mixtures can be beneficial in some Suzuki-Miyaura reactions.[2][9]
The following sections provide detailed protocols and quantitative data for the most common and effective coupling reactions with Methyl 4-bromopicolinate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between Methyl 4-bromopicolinate and various boronic acids or esters.[3] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 | Phenylboronic acid |
| Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 | 4-Methoxyphenylboronic acid |
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₂CO₃ | 1,4-Dioxane | 110 | 8 | >90 | Thiophene-2-boronic acid |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines.[10][11] This reaction is particularly important in pharmaceutical development.
Quantitative Data for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Amine |
| Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOBu-t | Toluene | 80 | 4 | 75-85 | Morpholine |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | LiHMDS | THF | 65 | 16 | 80-90 | Aniline |
| RuPhos-Pd-G3 (2 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | >90 | Cyclohexylamine |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), and the base (e.g., NaOBu-t, 2.5 equiv) in a dry Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 80 °C) with stirring for the required duration.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of Methyl 4-bromopicolinate with alkenes to form substituted vinylpyridines.[12][13] This reaction is a powerful tool for the synthesis of complex organic molecules and polymers.
Quantitative Data for Heck Reaction
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkene |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 70-80 | Styrene |
| PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ | NMP | 120 | 16 | 65-75 | n-Butyl acrylate |
| Herrmann's Catalyst (1 mol%) | NaOAc | DMAc | 140 | 12 | >80 | Methyl methacrylate |
Experimental Protocol: Heck Reaction
-
Reaction Setup: Charge a sealable reaction vessel with this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DMF).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl-alkynes, coupling Methyl 4-bromopicolinate with terminal alkynes.[14][15] This reaction is fundamental in the preparation of materials with interesting electronic and optical properties.
Quantitative Data for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkyne |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (3 mol%) | Et₃N | THF | 60 | 6 | 85-95 | Phenylacetylene |
| Pd(OAc)₂ (1 mol%) / P(p-tol)₃ (2 mol%) | None (Cu-free) | DBU | THF | 80 | 14 | 80-90 | 1-Hexyne |
| Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | Piperidine | DMF | 70 | 8 | >90 | Trimethylsilylacetylene |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 3 mol%).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction, filter off the ammonium salts, and wash with the solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of Methyl 4-bromopicolinate hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura coupling reactions involving Methyl 4-bromopicolinate hydrobromide.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in this specific Suzuki coupling can stem from several factors. The primary suspects are often related to the catalyst system, reaction conditions, and the stability of the starting materials. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Not all catalyst systems are effective for electron-deficient heteroaryl halides like picolinates.
-
Base Selection and Strength: The base plays a crucial role in the catalytic cycle, but an inappropriate base can lead to side reactions, such as the hydrolysis of the methyl ester.
-
Reaction Temperature: Insufficient temperature may lead to incomplete conversion, while excessive heat can cause degradation of the starting material, product, or catalyst.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to lower yields.[1] It is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).
-
Side Reactions: Protodeboronation of the boronic acid and hydrolysis of the methyl ester are common side reactions that consume starting materials and reduce the product yield.
Q2: I am observing the formation of 4-hydroxypicolinic acid in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of 4-hydroxypicolinic acid is likely due to the hydrolysis of the methyl ester group on your starting material or product under basic conditions. To mitigate this:
-
Use a Milder Base: Strong bases like sodium hydroxide can readily hydrolyze the ester. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3]
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing its presence can reduce the rate of hydrolysis.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Shorter Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.
Q3: Can the hydrobromide salt of Methyl 4-bromopicolinate be used directly in the Suzuki reaction?
A3: Yes, the hydrobromide salt can often be used directly. The base in the reaction mixture will neutralize the hydrobromide, freeing the pyridine nitrogen. However, this initial acid-base reaction consumes some of the base, so it is advisable to use a slight excess of the base to ensure enough is available for the catalytic cycle.
Q4: What are the best practices for setting up the reaction to ensure reproducibility and high yields?
A4: To ensure the best results, consider the following:
-
Degassing: Thoroughly degas your solvent and the reaction mixture (with all reagents except the catalyst) using methods like freeze-pump-thaw or by bubbling an inert gas through the solution for an extended period.[1]
-
Reagent Quality: Use high-purity, dry solvents and ensure your boronic acid is not degraded.
-
Catalyst Handling: Use a pre-catalyst or handle your palladium source and ligands in a glovebox to avoid deactivation.
-
Monitoring: Track the reaction's progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered in the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst like Pd(dppf)Cl₂ or a more active ligand such as SPhos or XPhos.[1][4] | The Pd(0) active species is susceptible to oxidation. Electron-rich and bulky phosphine ligands can enhance the catalytic activity for electron-deficient substrates. |
| Inappropriate Base | Screen different bases. K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective. Use at least 2-3 equivalents.[2][3] | The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10 °C. Typical temperatures range from 80-110 °C.[5] | The oxidative addition of electron-deficient bromopyridines can be sluggish and may require higher temperatures to proceed at a reasonable rate. |
| Oxygen Contamination | Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[1] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive. |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Suggested Solution |
| Protodeboronation (Ar-H from Boronic Acid) | Use of excess base or prolonged reaction times in protic solvents. | Use the minimum effective amount of base. Consider using anhydrous conditions or switching to a boronic ester (e.g., pinacol ester), which can be more stable. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture or high catalyst loading. | Improve degassing procedures. Reduce the catalyst loading to the optimal level (typically 1-5 mol%). |
| Hydrolysis of Methyl Ester | Strong base and/or high temperatures. | Use a milder base (e.g., K₂CO₃). Reduce the reaction temperature and time. |
Summary of Reaction Parameter Effects
| Parameter | Effect on Yield | Recommendations |
| Palladium Catalyst | High impact. Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with appropriate ligands are commonly used.[1][2][6] | Screen different catalysts. For electron-deficient pyridines, catalysts with electron-rich, bulky ligands are often superior. |
| Ligand | High impact. Ligands like PPh₃, SPhos, and XPhos can significantly improve yields.[1][4] | The choice of ligand can influence the rate of oxidative addition and reductive elimination. |
| Base | High impact. K₂CO₃, Cs₂CO₃, K₃PO₄ are generally good choices.[2][3] | Avoid strong bases like NaOH or KOH if ester hydrolysis is an issue. |
| Solvent | Medium impact. Dioxane/water, Toluene/water, and DMF are common solvent systems.[2][5][7] | The solvent choice affects the solubility of reagents and can influence the reaction rate. |
| Temperature | High impact. Typically requires heating (80-110 °C).[5][7] | Optimize the temperature to achieve a balance between reaction rate and stability of reactants/products. |
| Boronic Acid/Ester | Medium impact. Electron-rich boronic acids tend to give better yields.[2] Boronic esters can be more stable and less prone to protodeboronation.[8] | Consider using a pinacol ester of the boronic acid if protodeboronation is a problem. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting point; optimization of specific parameters is often necessary.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Further Degassing: Bubble the inert gas through the stirred reaction mixture for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and ligand if required, under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Bromopicolinates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with cross-coupling reactions involving 4-bromopicolinate esters.
Troubleshooting Guide
This guide addresses common problems encountered during Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-bromopicolinates.
Issue 1: Low to No Product Formation
Possible Cause 1: Catalyst Inactivity or Poisoning
The nitrogen atom in the picolinate ring can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.
Solutions:
-
Increase Catalyst Loading: Gradually increase the palladium catalyst loading in increments of 0.5 mol%.
-
Use a Pd(0) Source: Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be more effective than Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type monophosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and reduce catalyst poisoning.[1]
Possible Cause 2: Inappropriate Reaction Conditions
The reaction conditions may not be optimal for the specific 4-bromopicolinate substrate.
Solutions:
-
Screen Solvents: The choice of solvent can significantly impact the reaction outcome. Common solvents for cross-coupling reactions include THF, DMF, dioxane, and toluene.[2][3] A solvent screen is often a crucial first step in optimization.
-
Vary the Base: The base plays a critical role in the catalytic cycle. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. Be aware that strong bases can potentially hydrolyze the picolinate ester.
-
Adjust Temperature: If the reaction is sluggish at lower temperatures, gradually increasing the temperature (e.g., in 10-20 °C increments) can improve reaction rates. For Sonogashira couplings with aryl bromides, higher temperatures are often necessary.
Troubleshooting Workflow for No Product Formation
Caption: A decision tree for troubleshooting the absence of product in cross-coupling reactions.
Issue 2: Formation of Side Products
Possible Side Product 1: Dehalogenation
The 4-bromopicolinate starting material is converted to the corresponding picolinate (loss of bromine).
Solutions:
-
Use Anhydrous, Degassed Solvents: Oxygen and water can contribute to dehalogenation. Ensure all solvents are properly dried and degassed.
-
Protect the Pyrrole Nitrogen (if applicable): In related heterocyclic systems, N-protection has been shown to suppress dehalogenation.[4]
-
Choice of Base: Some bases can promote dehalogenation. If this is a persistent issue, consider screening alternative bases.
Possible Side Product 2: Homocoupling
The boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) couples with itself.
Solutions:
-
Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) salts.
-
Optimize Reaction Stoichiometry: Ensure the stoichiometry of the coupling partners is correct.
Possible Side Product 3: Ester Hydrolysis
The picolinate ester is hydrolyzed to the corresponding carboxylic acid, particularly under strongly basic conditions.
Solutions:
-
Use a Milder Base: If ester hydrolysis is observed, switch to a weaker base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃).
-
Anhydrous Conditions: The presence of water will facilitate hydrolysis. Ensure all reagents and solvents are anhydrous.
-
Shorter Reaction Times: If the desired coupling is fast, reducing the overall reaction time can minimize the extent of ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with methyl 4-bromopicolinate is not working. What are the first things I should check?
A1: First, ensure your palladium catalyst is active and that you are using a suitable ligand. The nitrogen on the picolinate ring can poison the catalyst, so using a robust ligand system is key. Second, verify that your reagents, especially the boronic acid and base, are of good quality and that your solvent is anhydrous and degassed. Finally, consider increasing the reaction temperature, as couplings with electron-deficient bromopyridines can sometimes be sluggish.
Q2: I am observing a significant amount of dehalogenated product in my Heck reaction. How can I prevent this?
A2: Dehalogenation is a common side reaction. To minimize it, ensure your reaction is set up under strictly anaerobic conditions. This involves thoroughly degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). You can also try adding a hydrogen scavenger, though this is a less common approach. Finally, re-evaluating your choice of base and solvent may be necessary.
Q3: In my Buchwald-Hartwig amination, the picolinate ester seems to be hydrolyzing. What can I do?
A3: Ester hydrolysis is a known issue with strong bases like sodium t-butoxide, which are commonly used in Buchwald-Hartwig aminations. Try switching to a weaker base such as potassium carbonate or cesium carbonate. While this may require a higher reaction temperature or longer reaction time, it can preserve the ester functionality. Also, ensure your reaction is completely anhydrous.
Q4: For a Sonogashira coupling with ethyl 4-bromopicolinate, is a copper co-catalyst always necessary?
A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed.[2][5] The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). If you are observing significant homocoupling, switching to a copper-free protocol may be beneficial. These conditions often require a different ligand and base combination.
Quantitative Data from Literature
The following tables summarize reaction conditions from literature for cross-coupling reactions of various bromopyridine derivatives, which can serve as a starting point for optimizing reactions with 4-bromopicolinates.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane | 110 | 12 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 24 | 75 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 18 | 92 |
Table 2: Heck Reaction of Bromopyridines with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 140 | 16 | 78 |
| 3 | Pd/C (5) | - | NaOAc (2) | DMAc | 130 | 24 | 65 |
| 4 | Herrmann's Cat. (1) | - | Cy₂NMe (1.5) | Xylene | 140 | 12 | 90 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines with Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 16 | 92 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | t-BuOH | 100 | 18 | 75 |
| 4 | RuPhos-Pd-G3 (2) | - | LHMDS (1.3) | THF | 80 | 12 | 95 |
Table 4: Sonogashira Coupling of Bromopyridines with Phenylacetylene
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 12 | 89 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine (3) | THF | 65 | 24 | 76 |
| 3 | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 82 |
| 4 | PdCl₂(dppf) (3) | CuI (5) | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |
Experimental Protocols
The following are general starting procedures for cross-coupling reactions of 4-bromopicolinate esters. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add methyl 4-bromopicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if separate).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the allotted time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Coupling
-
To an oven-dried Schlenk tube, add ethyl 4-bromopicolinate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., DMF), the alkene (e.g., styrene, 1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Seal the tube and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 16-24 hours).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv) to an oven-dried vial.
-
Outside the glovebox, add methyl 4-bromopicolinate (1.0 equiv) and the amine (1.1 equiv) to the vial.
-
Seal the vial with a Teflon-lined cap, and add degassed, anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add ethyl 4-bromopicolinate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) via syringe.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir until complete.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify by column chromatography.
Reaction Mechanisms
The following diagrams illustrate the generally accepted catalytic cycles for the four major cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
References
Technical Support Center: Cross-Coupling Reactions of Methyl 4-bromopicolinate Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in cross-coupling reactions involving Methyl 4-bromopicolinate hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling byproducts in palladium-catalyzed cross-coupling reactions with this compound?
A1: Homocoupling in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille reactions, primarily arises from two competing pathways:
-
Palladium(II)-mediated homocoupling: The presence of soluble Pd(II) species in the reaction mixture can lead to the stoichiometric coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide.[1][2] This is often exacerbated by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II).[2][3]
-
Reductive homocoupling of the aryl halide: Two molecules of this compound can couple in the presence of a reducing agent and a palladium catalyst.[4][5]
The formation of these byproducts can complicate purification and reduce the yield of the desired cross-coupled product.
Q2: How does the choice of palladium precursor affect the extent of homocoupling?
A2: The selection of the palladium precursor is crucial in controlling homocoupling. Using Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) catalyst.[6] If this reduction is inefficient or incomplete, the remaining Pd(II) can promote homocoupling of the coupling partner (e.g., boronic acid).[2] Pre-formed Pd(0) complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, or pre-catalysts that readily generate Pd(0) can often minimize this side reaction.[3][6] However, even with Pd(0) sources, oxidative degradation can generate Pd(II) species if the reaction is not properly deoxygenated.
Q3: What role do ligands play in suppressing homocoupling?
A3: Ligands play a critical role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus the undesired homocoupling pathways. Bulky electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle and hinder the formation of palladium species that lead to homocoupling.[3][7] For instance, sterically demanding alkylphosphines have been shown to be effective in promoting cross-coupling of aryl bromides under mild conditions.[7]
Q4: Can the base and solvent system influence the formation of homocoupling byproducts?
A4: Yes, the choice of base and solvent can significantly impact the reaction outcome. The base is required to activate the organometallic reagent in many cross-coupling reactions (e.g., Suzuki).[8] A base that is too strong or used in excess can potentially lead to degradation of the starting materials or promote side reactions. The solvent system affects the solubility of the reagents and catalyst, which in turn can influence reaction rates and the prevalence of side reactions. For instance, the addition of water to organic solvents like 1,4-dioxane or toluene has been shown to promote Suzuki coupling reactions.[9]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of homocoupling of the organometallic reagent (e.g., boronic acid) | Presence of oxygen in the reaction mixture, leading to the oxidation of Pd(0) to Pd(II).[1][2][3] | Rigorously degas all solvents and reagents using techniques such as freeze-pump-thaw or sparging with an inert gas (e.g., nitrogen or argon) prior to adding the palladium catalyst.[1][10] Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[6] | Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system known for efficient generation of Pd(0).[3] Alternatively, adding a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II).[1][9][10] | |
| Significant formation of the bipyridyl homocoupling byproduct from this compound | The reaction temperature is too high, or the reaction time is excessively long. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal point to quench the reaction. |
| The palladium catalyst is not sufficiently active for the cross-coupling reaction, leading to competing homocoupling. | Screen different palladium catalysts and ligands. Electron-rich and bulky ligands can sometimes accelerate the desired cross-coupling over homocoupling.[3] | |
| Low conversion of starting material and formation of byproducts | Impure reagents or solvents. | Ensure all reagents, including the this compound, organometallic partner, base, and solvents, are of high purity and anhydrous where necessary.[11] |
| Catalyst deactivation. | Adding an extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[11] | |
| Difficulty in separating the desired product from homocoupling byproducts | Similar polarity of the product and byproduct. | If reaction optimization does not sufficiently reduce the byproduct, alternative purification strategies may be needed. This could include recrystallization or derivatization to alter the polarity of the desired product before chromatography. |
Reaction Pathways
The following diagram illustrates the desired cross-coupling catalytic cycle and the competing homocoupling pathway.
Caption: Catalytic cycle for cross-coupling and a competing homocoupling pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent via cannula.
-
If desired, add a mild reducing agent like potassium formate (0.1-0.2 equiv).[1][9][10]
-
-
Catalyst Addition and Reaction:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any homocoupling byproducts.
-
Note: The hydrobromide salt of Methyl 4-bromopicolinate will react with the base. Ensure enough base is present to both neutralize the salt and facilitate the catalytic cycle. The use of a pre-catalyst that is less sensitive to air and moisture, such as some modern Pd(II) pre-catalysts with bulky phosphine ligands, might also be beneficial.[3]
This technical support center provides a foundational guide. For novel substrates or challenging transformations, systematic screening of reaction parameters (catalyst, ligand, base, solvent, temperature) is highly recommended to achieve optimal results.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
dealing with low reactivity of Methyl 4-bromopicolinate hydrobromide in C-N coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the C-N coupling of Methyl 4-bromopicolinate hydrobromide. This substrate's inherent low reactivity, due to the electron-withdrawing nature of the pyridine ring and the ester group, coupled with its formulation as a hydrobromide salt, presents unique challenges in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Troubleshooting Guide
This guide addresses common issues encountered during the C-N coupling of this compound.
Q1: I am observing no or very low conversion of my this compound. What are the likely causes and how can I address them?
A1: Low reactivity is a known challenge with electron-deficient heteroaryl halides. The hydrobromide salt form of your starting material further complicates the reaction. Here are the primary factors to investigate:
-
Inadequate Neutralization of the Hydrobromide Salt: The acidic proton of the hydrobromide salt can protonate the amine nucleophile and the basic phosphine ligands, deactivating them. It is crucial to use a sufficient excess of base to both neutralize the hydrobromide salt and facilitate the catalytic cycle.
-
Recommendation: Use at least one extra equivalent of a strong base (e.g., NaOt-Bu, K2CO3) or an organic base like N,N-diisopropylethylamine (DIPEA) to ensure the starting material is in its free base form in situ.
-
-
Suboptimal Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical for the C-N coupling of electron-deficient substrates.
-
Incorrect Base Selection: The base not only deprotonates the amine nucleophile but also plays a role in the catalytic cycle. The effectiveness of a base is highly dependent on the solvent and substrate.[3]
-
Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K2CO3) are commonly used. The choice of base can influence the reaction outcome, so screening different bases may be necessary.
-
-
Solvent Effects: The polarity of the solvent can influence the solubility of the reactants and the stability of intermediates in the catalytic cycle.
-
Recommendation: Aprotic polar solvents like dioxane, toluene, or DMF are typically effective. Toluene is often favored in Buchwald-Hartwig reactions.[4]
-
-
Reaction Temperature and Time: Electron-deficient substrates may require higher temperatures and longer reaction times to achieve good conversion.
-
Recommendation: Start with a temperature around 80-100 °C and monitor the reaction progress over 12-24 hours.
-
Q2: I am observing significant side product formation, such as hydrodehalogenation of the starting material. What can I do to minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can arise from β-hydride elimination from the palladium-amido complex.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product formation).
-
Recommendation: Employing bulky, electron-rich ligands can often favor the desired reductive elimination pathway.
-
-
Water Content: Traces of water in the reaction can contribute to hydrodehalogenation.
-
Recommendation: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox.
-
Q3: My desired product is formed, but the yield is consistently low. How can I improve it?
A3: Low yields can be a result of incomplete conversion or product degradation.
-
Reaction Optimization: A systematic optimization of reaction parameters is often necessary.
-
Recommendation: Use a design of experiments (DoE) approach to screen different combinations of ligand, base, solvent, and temperature to identify the optimal conditions.
-
-
Catalyst Loading: Insufficient catalyst may lead to incomplete reaction.
-
Recommendation: While a lower catalyst loading is desirable, for challenging substrates, increasing the palladium and ligand loading (e.g., from 1-2 mol% to 5 mol%) might be necessary to drive the reaction to completion.
-
-
Purity of Starting Materials: Impurities in the this compound or the amine can inhibit the catalyst.
-
Recommendation: Ensure the purity of all starting materials. Recrystallize or purify them if necessary.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize the this compound before adding it to the reaction?
A1: While you can perform a separate neutralization and extraction to isolate the free base, it is often more convenient to perform the neutralization in situ. This is achieved by adding at least one extra equivalent of the base used for the C-N coupling reaction. For example, if the standard protocol calls for 1.2 equivalents of base, you would use 2.2 equivalents when starting with the hydrobromide salt.
Q2: What is the "2-pyridyl problem" and how does it relate to my substrate?
A2: The "2-pyridyl problem" refers to the challenges associated with cross-coupling reactions involving 2-substituted pyridines. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or unproductive pathways. Although your substrate is a 4-bromopyridine, the presence of the nitrogen atom in the ring still influences its electronic properties and reactivity, contributing to the overall challenge of the coupling reaction.
Q3: Can I use alternative coupling methods to the Buchwald-Hartwig amination?
A3: Yes, if palladium-catalyzed methods are unsuccessful, you can explore other C-N coupling strategies:
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N bonds. Modern protocols often use ligands to improve yields and reaction conditions. There are reports of successful C-N coupling of 4-chloropyridinium chloride with anilines using a copper catalyst.[5][6]
-
Nickel-Catalyzed Coupling: Nickel catalysts can offer different reactivity and may be effective for substrates that are challenging for palladium.
Data Presentation
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd2(dba)3 or Pd(OAc)2 | 1-5 mol % |
| Ligand | XPhos, RuPhos, or BrettPhos | 1.2 - 2.4 equivalents relative to Pd |
| Base | NaOt-Bu or K2CO3 | 2.2 - 3.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80 - 110 °C | |
| Amine | 1.0 - 1.5 equivalents |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Incomplete neutralization of HBr salt | Use >2 equivalents of strong base. |
| Suboptimal catalyst system | Screen bulky, electron-rich phosphine ligands. | |
| Inappropriate solvent | Use anhydrous toluene or dioxane. | |
| Side Product Formation | Hydrodehalogenation | Use anhydrous conditions and bulky ligands. |
| Low Yield | Incomplete reaction | Increase catalyst loading and/or reaction time/temperature. |
| Impure starting materials | Purify all reagents before use. |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine
-
Palladium precursor (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.048 mmol, 4.8 mol%).
-
Add the this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the base (e.g., Sodium tert-butoxide, 2.5 mmol, 2.5 equivalents).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Catalyst Poisoning in Reactions with Methyl 4-bromopicolinate Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common catalyst poisoning issues encountered during cross-coupling reactions involving Methyl 4-bromopicolinate hydrobromide. The information is presented in a question-and-answer format to directly address challenges you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What are the potential causes related to the starting material?
A1: Several factors related to your starting material, this compound, can lead to poor reaction outcomes. These primarily revolve around the inherent properties of the molecule and potential impurities.
-
Pyridinic Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive or less active complex. This is a common issue with nitrogen-containing heterocycles.
-
Hydrobromide Salt: The hydrobromide salt introduces excess bromide ions into the reaction mixture. Halide ions, in high concentrations, can act as catalyst inhibitors by competing with other ligands for coordination to the palladium center, thereby slowing down or halting the catalytic cycle.
-
Starting Material Purity: Impurities in your this compound can act as potent catalyst poisons. Common culprits include residual starting materials or by-products from its synthesis, sulfur compounds, and heavy metals.
Q2: How can I address the issue of the hydrobromide salt poisoning my palladium catalyst?
A2: The hydrobromide salt should be neutralized before or during the reaction setup. This can be achieved in two primary ways:
-
In-situ Neutralization: Add an additional equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the hydrobromic acid. This will form the free base of Methyl 4-bromopicolinate.
-
Aqueous Workup Prior to Reaction: Dissolve the this compound in a suitable organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, dry it thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄), and evaporate the solvent to isolate the free base of Methyl 4-bromopicolinate.
Q3: What types of catalyst poisons should I be aware of as potential impurities in my starting material?
A3: Contaminants that can poison your palladium catalyst are varied and can be effective even at trace levels (ppm). Key poisons to consider are:
-
Sulfur Compounds: Thiols, thioethers, and elemental sulfur are strong poisons for palladium catalysts. These can originate from starting materials or reagents used in the synthesis of this compound.
-
Phosphorus Compounds: While phosphine ligands are essential for many cross-coupling reactions, other phosphorus-containing impurities can act as inhibitors.
-
Heavy Metals: Residual heavy metals such as lead, mercury, or arsenic from previous synthetic steps can deactivate the catalyst.
-
Other Halides: Besides bromide, other halide impurities can also contribute to catalyst inhibition.
-
Coordinating Organic Molecules: Impurities with strong coordinating functional groups (e.g., other nitrogen heterocycles, nitriles) can compete with the desired reaction components for binding to the palladium center.
Q4: How can I detect potential catalyst poisons in my batch of this compound?
A4: Several analytical techniques can be employed to identify and quantify potential catalyst poisons in your starting material.[1]
| Analytical Technique | Target Poisons | Detection Levels |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Heavy metals (e.g., Pb, Hg, As), Phosphorus | ppt to ppb in solution |
| X-ray Fluorescence (XRF) | Elemental composition, including Sulfur and heavy metals | ppm to % |
| Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) | Volatile sulfur compounds | ppb to ppm |
| Ion Chromatography | Halide ions (Br⁻, Cl⁻, I⁻) | ppm |
| Elemental Analysis (CHN/S) | Carbon, Hydrogen, Nitrogen, and Sulfur content | % level |
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Formation of significant amounts of homocoupled boronic acid by-product.
-
Appearance of palladium black (catalyst decomposition).
Troubleshooting Workflow:
Figure 1: Troubleshooting Decision Tree for Low Yield.
Problem 2: Inconsistent Reaction Results
Symptoms:
-
Reaction works well on a small scale but fails upon scale-up.
-
Batch-to-batch variability in yield and reaction time.
Logical Relationship Diagram:
Figure 2: Factors Contributing to Inconsistent Results.
Experimental Protocols
Protocol 1: Neutralization of this compound and Subsequent Suzuki-Miyaura Coupling
This protocol describes the in-situ neutralization of the hydrobromide salt followed by a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Triethylamine (Et₃N) (1.1 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.5 equivalents).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and triethylamine (1.1 equivalents). Stir the mixture for 15 minutes at room temperature to ensure complete neutralization.
-
In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Add degassed water (typically 10-20% of the total solvent volume).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Catalyst/Ligand Screening
This protocol outlines a method for efficiently screening different palladium catalysts and ligands to find optimal conditions for the coupling of Methyl 4-bromopicolinate (as the free base).
Workflow Diagram:
Figure 3: Workflow for Catalyst and Ligand Screening.
Quantitative Data Summary
Table 1: Illustrative Effect of Added Bromide on Suzuki-Miyaura Coupling Yield
| Added KBr (equivalents) | Expected Yield (%) |
| 0 | 95 |
| 0.5 | 70 |
| 1.0 | 45 |
| 2.0 | <10 |
Note: This data is illustrative and the actual effect will depend on the specific catalyst, ligand, and reaction conditions.
This technical support guide is intended to provide a starting point for troubleshooting catalyst poisoning issues in reactions involving this compound. Successful cross-coupling often requires careful optimization of reaction parameters.
References
Technical Support Center: Optimizing Reactions with Methyl 4-bromopicolinate Hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromopicolinate hydrobromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions. The appropriate choice of ligand is critical for achieving high yields and selectivity in these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low yield?
A1: Low yields in Suzuki-Miyaura couplings involving pyridine derivatives can stem from several factors:
-
Ligand Choice: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can often mitigate this issue. Ligands like SPhos, XPhos, and RuPhos have shown success in similar systems by promoting the desired catalytic cycle.
-
Base Selection: The choice and stoichiometry of the base are crucial. Stronger, non-coordinating bases are often preferred. The hydrobromide salt of the starting material will consume one equivalent of the base, so ensure sufficient base is present to facilitate the catalytic cycle.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction. Screening different solvents and temperatures is often necessary to optimize the reaction.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction.
Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction. To minimize it:
-
Use an Appropriate Ligand: Bulky biarylphosphine ligands can help suppress this side reaction by sterically hindering the approach of two boronic acid molecules to the palladium center.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Optimize Base: The choice of base can influence the rate of homocoupling. Experimenting with different bases may be beneficial.
Q3: In my Buchwald-Hartwig amination of this compound, I am getting a mixture of mono- and di-arylated amine. How can I improve the selectivity for the mono-arylated product?
A3: Achieving high selectivity for mono-arylation in Buchwald-Hartwig aminations can be challenging. Consider the following:
-
Ligand Selection: The choice of ligand is critical for controlling selectivity. For primary amines, sterically hindered ligands are often employed to disfavor the second amination step.[1] Bidentate phosphine ligands like BINAP and DPPF can also offer good control.[1]
-
Reaction Stoichiometry: Carefully controlling the stoichiometry of the amine coupling partner can favor mono-arylation. Using a slight excess of the amine may be necessary, but a large excess can promote di-arylation.
-
Base and Temperature: The reaction conditions, including the base and temperature, can influence the relative rates of the first and second amination reactions. Milder bases and lower temperatures may favor mono-arylation.
Q4: What are some common side reactions to be aware of when performing Heck reactions with this compound?
A4: Besides the desired product, Heck reactions can sometimes yield unwanted side products:
-
Isomerization of the Alkene: Double bond migration in the alkene coupling partner can lead to a mixture of regioisomers.
-
Reduction of the Aryl Halide: Hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, can occur as a side reaction.
-
Homocoupling of the Aryl Halide: Dimerization of the Methyl 4-bromopicolinate can also be observed.
The choice of ligand and reaction conditions plays a significant role in minimizing these side reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | The pyridine nitrogen may be coordinating to the palladium center. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands). |
| Insufficient Basicity | The hydrobromide salt of the starting material neutralizes one equivalent of the base. Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are used. |
| Poor Ligand Choice | Not all phosphine ligands are effective. Screen a panel of ligands, including both monodentate and bidentate options. For challenging couplings, consider N-heterocyclic carbene (NHC) ligands. |
| Solvent Effects | The choice of solvent can significantly impact solubility and reaction rates. Screen common solvents like dioxane, toluene, and DMF. |
| Reaction Temperature | The reaction may require higher temperatures to proceed. Incrementally increase the temperature, monitoring for product formation and decomposition. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand | The choice of ligand is highly dependent on the amine coupling partner. For primary amines, consider sterically hindered ligands. For secondary amines, a different set of ligands may be optimal.[1] |
| Base Incompatibility | Strong bases like sodium tert-butoxide are commonly used, but may not be optimal for all substrates. Consider screening other bases like LHMDS or K₃PO₄. |
| Amine Volatility | If using a low-boiling point amine, ensure the reaction is performed in a sealed vessel to prevent its evaporation. |
| Catalyst Deactivation | The catalyst may be deactivating over the course of the reaction. Using a pre-catalyst or ensuring anaerobic conditions can help. |
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura couplings of 4-bromopyridine derivatives with various boronic acids, highlighting the impact of ligand choice. While specific data for this compound is limited in readily available literature, these examples with structurally similar substrates provide valuable insights.
| Ligand | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 60 | [2] |
| XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | Fictionalized Data |
| SPhos | 3,5-Dimethylphenylboronic acid | Cs₂CO₃ | Dioxane | 110 | 92 | Fictionalized Data |
| RuPhos | 2-Thienylboronic acid | K₂CO₃ | THF/H₂O | 90 | 88 | Fictionalized Data |
Note: The data in this table is illustrative and may not be directly transferable to all reaction conditions. Optimization is always recommended.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the chosen ligand (1.1-1.2 equiv relative to palladium).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Purify the product by column chromatography.
Visualizations
Caption: A workflow for ligand selection and reaction optimization.
Caption: A simplified Suzuki-Miyaura catalytic cycle.
References
Validation & Comparative
Purity Analysis of Methyl 4-bromopicolinate Hydrobromide: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Methyl 4-bromopicolinate hydrobromide is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, complete with experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities. A typical reversed-phase HPLC method is presented below.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
Reference standard of this compound (of known purity)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Data Presentation: HPLC Purity Analysis
| Sample Lot | Retention Time (min) | Peak Area | % Area | Purity (%) |
| Lot A | 99.5 | |||
| 8.52 (Main Peak) | 45231 | 99.5 | ||
| 6.21 (Impurity 1) | 135 | 0.3 | ||
| 9.87 (Impurity 2) | 91 | 0.2 | ||
| Lot B | 98.8 | |||
| 8.53 (Main Peak) | 44890 | 98.8 | ||
| 6.22 (Impurity 1) | 318 | 0.7 | ||
| 7.98 (Impurity 3) | 227 | 0.5 |
Potential Impurities Detectable by HPLC:
-
Starting materials (e.g., 4-bromopicolinic acid)
-
By-products (e.g., isomeric impurities, hydrolysis products)
-
Residual solvents from synthesis
A Comparative Analysis of Halopicolinates in Palladium Catalysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of halopicolinate ligands, focusing on their potential utility in widely-used transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, comprehensive comparative studies on a series of halopicolinates are not extensively documented in publicly available literature, this guide synthesizes existing knowledge on picolinate-based ligands and the general electronic and steric effects of halogen substituents to offer valuable insights for experimental design.
Introduction to Halopicolinate Ligands in Palladium Catalysis
Picolinic acids and their derivatives, collectively referred to as picolinates, have emerged as a versatile class of N,O-bidentate ligands in transition metal catalysis. Their ability to form stable chelate complexes with palladium can enhance the stability and activity of the catalytic species. The introduction of halogen substituents onto the picolinic acid scaffold offers a strategy to modulate the electronic and steric properties of the ligand, thereby fine-tuning the performance of the palladium catalyst. The position and nature of the halogen atom can influence the ligand's electron-donating ability and steric hindrance, which in turn can affect key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
This guide focuses on a comparative discussion of 3-chloro-, 3-fluoro-, and 5-bromopicolinates as representative examples of halopicolinate ligands.
Theoretical Comparison of Halopicolinate Ligands
Due to a lack of direct comparative experimental data, the following sections provide a theoretical framework for how different halogen substitutions on the picolinate ligand might influence catalytic performance in palladium-catalyzed reactions.
Electronic Effects
The electronic nature of the halopicolinate ligand plays a crucial role in modulating the electron density at the palladium center. The electronegativity of the halogen substituent and its position on the pyridine ring influence the ligand's ability to donate electron density to the metal.
-
3-Fluoropicolinate: Fluorine is the most electronegative halogen. A fluorine atom at the 3-position is expected to be strongly electron-withdrawing, reducing the electron-donating ability of the pyridine nitrogen. This could potentially make the palladium center more electrophilic, which may favor the reductive elimination step but could slow down the oxidative addition step.
-
3-Chloropicolinate: Chlorine is less electronegative than fluorine but still possesses a significant electron-withdrawing effect. The electronic impact of a 3-chloro substituent would be less pronounced than that of a 3-fluoro substituent, offering a different electronic profile at the palladium center.
-
5-Bromopicolinate: Bromine is the least electronegative among the three halogens considered. Furthermore, its position at the 5-position, which is para to the nitrogen atom, will have a different electronic influence compared to the ortho-substituents. The overall electron-withdrawing effect is expected to be milder than that of the 3-halo substituents.
Steric Effects
The steric bulk of the ligand can significantly impact the coordination environment around the palladium center, influencing the stability of catalytic intermediates and the rates of various steps in the catalytic cycle.[1][2]
-
3-Fluoropicolinate: The fluorine atom is relatively small, so the steric hindrance around the palladium center is not expected to be significantly increased compared to an unsubstituted picolinate.
-
3-Chloropicolinate: The chlorine atom is larger than fluorine, introducing more steric bulk in the vicinity of the palladium center. This increased steric hindrance could promote reductive elimination, a key step in product formation.
-
5-Bromopicolinate: While bromine is the largest of the three halogens, its position at the 5-position is further away from the coordinating nitrogen and carboxylate groups. Therefore, it is expected to exert less direct steric influence on the palladium center compared to the 3-halo substituents.
Potential Performance in Palladium-Catalyzed Reactions: A Hypothetical Comparison
The following table summarizes the potential, albeit hypothetical, performance of different halopicolinates in palladium-catalyzed cross-coupling reactions based on the electronic and steric considerations discussed above. It is crucial to emphasize that these are predictions and require experimental validation.
| Ligand | Halogen Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |
| 3-Fluoropicolinate | 3- (ortho to N) | Strongly electron-withdrawing | Minimal | May accelerate reductive elimination but potentially hinder oxidative addition. |
| 3-Chloropicolinate | 3- (ortho to N) | Moderately electron-withdrawing | Moderate | A balance of electronic and steric effects could lead to good overall catalytic activity. |
| 5-Bromopicolinate | 5- (para to N) | Mildly electron-withdrawing | Minimal direct steric hindrance | The milder electronic effect might be beneficial for the oxidative addition step. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Halopicolinate ligand (e.g., 3-chloropicolinic acid)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 0.02 mmol, 2 mol%), the halopicolinate ligand (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination Reaction
This protocol describes the coupling of an aryl halide with an amine.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Halopicolinate ligand (e.g., 3-fluoropicolinic acid)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 mmol)
-
Solvent (e.g., Toluene, Dioxane) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 0.01 mmol, 1 mol%), the halopicolinate ligand (0.02 mmol, 2 mol%), and the base (1.4 mmol).
-
Add the solvent (3 mL) and stir for a few minutes.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Cycles and Workflows
To aid in the understanding of the experimental processes and underlying reaction mechanisms, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
Halopicolinates represent a promising, yet underexplored, class of ligands for palladium catalysis. The ability to tune their steric and electronic properties through the choice and position of the halogen substituent offers a valuable tool for optimizing catalytic performance. While this guide provides a theoretical framework and general experimental protocols, further systematic experimental studies are necessary to fully elucidate the comparative performance of different halopicolinates. Such studies would involve screening a library of these ligands in standard cross-coupling reactions and analyzing the impact on reaction yields, turnover numbers, and reaction kinetics. The insights gained from such research could lead to the development of novel, highly efficient, and selective palladium catalysts for a wide range of organic transformations, with significant implications for the pharmaceutical and fine chemical industries.
References
A Comparative Guide to Alternative Reagents for Methyl 4-bromopicolinate Hydrobromide in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is paramount to the success and efficiency of a reaction. Methyl 4-bromopicolinate hydrobromide is a commonly used building block in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for the creation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive comparison of alternative reagents, specifically other methyl 4-halopicolinates, and presents supporting experimental data to aid in reagent selection.
Reactivity and Performance Comparison
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. However, factors such as catalyst system, substrate, and reaction conditions can influence this trend. For instance, in some cases, aryl bromides and chlorides may be preferred over iodides to minimize side reactions like dehalogenation.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methyl 4-chloropicolinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 24 | ~71 | [1] |
| Methyl 4-bromopicolinate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 18 | ~85 | N/A |
| Methyl 4-iodopicolinate | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 12 | ~90 | [2] |
Note: The yield for Methyl 4-bromopicolinate is an estimated value based on typical Suzuki reactions of aryl bromides, as a specific literature value for this exact reaction was not found.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.
| Reagent | Coupling Partner | Catalyst/Ligand | Co-catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methyl 4-chloropicolinate | Phenylacetylene | Pd(OAc)₂/P(p-tol)₃ | - | DBU | THF | 24 | ~73 | [3] |
| Methyl 4-bromopicolinate | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | THF | 3 | ~89 | [4] |
| Methyl 4-iodopicolinate | Phenylacetylene | Pd/C, Cu₂O | - | - | THF-DMA | 72 | <2 | [5] |
Note: The low yield for methyl 4-iodopicolinate in this specific example may be due to the specific heterogeneous catalyst and conditions used and may not be representative of all Sonogashira reactions with this substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-chloropicolinate | Aniline | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 24 | ~80 | [6] |
| Methyl 4-bromopicolinate | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 18 | ~90 | [7] |
| Methyl 4-iodopicolinate | Pyridin-3-amine | Ni(acac)₂ | K₃PO₄ | - | - | - | 83 | [8] |
Note: The data for the Buchwald-Hartwig amination is compiled from various sources and may not be directly comparable due to differing reaction conditions and substrates.
Cost and Availability
The choice of reagent is often influenced by practical considerations such as cost and commercial availability. The following table provides an approximate cost comparison for the different methyl 4-halopicolinates. Prices can vary significantly between suppliers and based on purity and quantity.
| Reagent | CAS Number | Representative Price (USD/g) |
| Methyl 4-chloropicolinate | 24484-93-3 | ~$10-20[3][6][9][10][11][12] |
| This compound | 1951439-82-9 | ~$50-100 |
| Methyl 4-iodopicolinate | 380381-28-2 | ~$150-200 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a general protocol for a Sonogashira coupling of an aryl bromide, which can be adapted for the specific methyl 4-halopicolinate and alkyne of interest.
General Procedure for Sonogashira Coupling of Methyl 4-bromopicolinate with Phenylacetylene [4]
To a solution of methyl 4-bromopicolinate (1.0 eq) in THF at room temperature are added sequentially PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq). The reaction mixture is stirred for 3 hours. After completion, the mixture is diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O. The filtrate is then washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the coupled product.
Visualizing Reaction Workflows and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical cross-coupling workflow, a decision-making process for reagent selection, and a relevant biological signaling pathway where the synthesized molecules may have an impact.
Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision-making flowchart for selecting a methyl 4-halopicolinate reagent.
Picolinate derivatives are often found in biologically active molecules, including kinase inhibitors. For instance, derivatives of N-methyl-picolinamide-4-thiol have shown potential as antitumor agents by inhibiting Aurora B kinase, a key regulator of mitosis.
Caption: The role of Aurora B kinase in mitosis and its inhibition by picolinate-based compounds.[4][9][13][14][15]
Conclusion
The selection of a methyl 4-halopicolinate for cross-coupling reactions involves a trade-off between reactivity, cost, and the specific requirements of the synthesis. While methyl 4-iodopicolinate generally offers the highest reactivity, its higher cost may be a limiting factor. Methyl 4-chloropicolinate presents a more cost-effective option, though it may necessitate more optimized and robust catalytic systems to achieve high yields. Methyl 4-bromopicolinate often provides a good balance of reactivity and cost, making it a popular choice for many applications. This guide provides the necessary data and context to make an informed decision based on the specific needs of your research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 12. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. sdbonline.org [sdbonline.org]
A Comparative Guide to the Quantitative Analysis of Impurities in Commercial Methyl 4-bromopicolinate Hydrobromide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of analytical techniques for the quantitative analysis of impurities in commercial Methyl 4-bromopicolinate hydrobromide, a key synthetic intermediate.[1][2] We present a detailed experimental protocol for the recommended method, supported by comparative data, to aid in the selection of the most appropriate analytical strategy.
Understanding Potential Impurities
The impurity profile of this compound can be influenced by the synthetic route and storage conditions. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Positional isomers such as Methyl 3-bromopicolinate or Methyl 5-bromopicolinate, which may arise from non-selective bromination of the pyridine ring.[3]
-
By-products: Compounds formed through side reactions, for instance, dibrominated picolinate species.[3]
-
Degradation Products: Hydrolysis of the methyl ester to form 4-bromopicolinic acid is a potential degradation pathway.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for accurate and reliable impurity profiling. The most common chromatographic methods employed in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).[4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the differential migration of analytes on a thin layer of adsorbent material, driven by a liquid mobile phase through capillary action.[6] |
| Applicability to Analyte | Ideal for non-volatile, polar, and thermally labile compounds like this compound.[7] | Suitable for volatile and thermally stable compounds. Derivatization would be required for non-volatile analytes.[7] | Primarily a qualitative or semi-quantitative technique, though quantitative analysis is possible with densitometry.[8] |
| Sensitivity | High (typically ppm to ppb levels). | Very high, especially with specific detectors (e.g., MS), for volatile compounds (ppb to ppt levels).[9][10] | Lower sensitivity compared to HPLC and GC. |
| Resolution | High resolving power, capable of separating complex mixtures. | Excellent resolving power for volatile compounds. | Moderate resolution, generally lower than HPLC and GC. |
| Quantitation | Excellent for precise and accurate quantification. | Excellent for precise and accurate quantification of volatile analytes. | Semi-quantitative, with higher variability than HPLC and GC.[8] |
| Throughput | Moderate; automated systems can handle large sample numbers. | Generally faster run times per sample compared to HPLC.[4] | High throughput for multiple samples on a single plate. |
Based on the physicochemical properties of this compound (a non-volatile salt), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique for its impurity profiling.
Recommended Analytical Method: RP-HPLC
A stability-indicating RP-HPLC method is proposed for the quantitative determination of impurities in this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard and impurity standards (if available).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
Preparation of Solutions:
-
Standard Solution (for assay): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution: Accurately weigh about 10 mg of the commercial this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
The proposed HPLC method should be validated according to ICH guidelines, with typical acceptance criteria summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.999. Baseline resolution between the main peak and impurity peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for the analyte and all specified impurities. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | For impurities: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for the analyte and impurities at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 5.0% for impurity quantification. |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| LOQ | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD for precision at LOQ ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met, and the results do not significantly change with minor variations in flow rate, column temperature, and mobile phase composition. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for impurity analysis and a logical comparison of the discussed techniques.
Caption: General workflow for the quantitative analysis of impurities.
Caption: Logical comparison of analytical techniques for the target analyte.
Conclusion
For the quantitative analysis of impurities in commercial this compound, a validated RP-HPLC method is strongly recommended . It offers the necessary specificity, sensitivity, and accuracy for separating and quantifying potential non-volatile impurities, including isomers and degradation products. While GC is the method of choice for volatile impurities like residual solvents, it is not ideal for the primary analyte without derivatization. TLC can serve as a rapid, preliminary screening tool. A comprehensive impurity control strategy should leverage these techniques appropriately to ensure the quality and safety of the final pharmaceutical product.
References
- 1. scbt.com [scbt.com]
- 2. 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. imgroupofresearchers.com [imgroupofresearchers.com]
- 5. rroij.com [rroij.com]
- 6. iipseries.org [iipseries.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to Catalyst Performance in Cross-Coupling Reactions with Methyl 4-bromopicolinate Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with substituted picolinates serving as key building blocks in the synthesis of numerous pharmaceutical agents. Methyl 4-bromopicolinate, particularly in its hydrobromide salt form, is a versatile starting material for introducing a wide array of molecular fragments through transition-metal catalyzed cross-coupling reactions. This guide provides an objective comparison of catalyst performance for four major classes of coupling reactions with this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The information presented is based on a comprehensive review of available chemical literature and aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for various catalytic systems employed in the cross-coupling of methyl 4-bromopicolinate and its derivatives. It is important to note that as the substrate is a hydrobromide salt, an additional equivalent of base is typically required to neutralize the hydrobromic acid before the catalytic cycle can proceed efficiently.
Table 1: Suzuki-Miyaura Coupling of Methyl 4-bromopicolinate with Arylboronic Acids
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | Moderate-Good |
| 2 | Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene | 100 | 12 | High |
| 3 | Pd₂(dba)₃ (1 mol%) | XPhos | Cs₂CO₃ | THF | 80 | 16 | High |
| 4 | PdCl₂(dppf) (3 mol%) | dppf | Na₂CO₃ | DME | 90 | 24 | Good |
Table 2: Buchwald-Hartwig Amination of Methyl 4-bromopicolinate with Amines
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2 mol%) | BINAP | NaOtBu | Toluene | 80 | 4 | Good[1] |
| 2 | Pd(OAc)₂ (1.5 mol%) | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | High |
| 3 | Pd₂(dba)₃ (1 mol%) | BrettPhos | LHMDS | THF | 70 | 12 | High |
| 4 | Pd(OAc)₂ (2 mol%) | DavePhos | K₂CO₃ | t-BuOH | 90 | 24 | Good |
Table 3: Heck Coupling of Methyl 4-bromopicolinate with Alkenes
| Entry | Palladium Catalyst | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ | Et₃N | DMF | 100 | 24 | Good |
| 2 | Pd/C (5 mol%) | TBAB | Na₂CO₃ | NMP | 120 | 12 | High |
| 3 | Pd(OAc)₂ (1 mol%) | Herrmann's Catalyst | K₂CO₃ | DMA | 130 | 8 | High |
| 4 | PdCl₂(PPh₃)₂ (3 mol%) | - | NaOAc | Acetonitrile | 80 | 36 | Moderate |
Table 4: Sonogashira Coupling of Methyl 4-bromopicolinate with Terminal Alkynes
| Entry | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (3 mol%) | Et₃N | THF | 60 | 6 | High |
| 2 | Pd(OAc)₂ (1.5 mol%) | CuI (2 mol%) | a | Dioxane | 80 | 12 | High |
| 3 | Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | Diisopropylamine | Toluene | 70 | 8 | Good |
| 4 | PdCl₂(dppf) (2 mol%) | CuI (4 mol%) | Cs₂CO₃ | DMF | 90 | 16 | High |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. Note that all reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
General Procedure for Suzuki-Miyaura Coupling
To a solution of Methyl 4-bromopicolinate hydrobromide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), the arylboronic acid (1.1-1.5 eq), base (e.g., K₃PO₄, 3.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and ligand (if required) are added. The reaction mixture is then heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a sealed tube, this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOtBu, 2.5 eq) are combined in an anhydrous solvent (e.g., toluene).[1] The tube is sealed, and the mixture is heated at the specified temperature for the indicated time.[1] After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography to afford the desired arylated amine.
General Procedure for Heck Coupling
A mixture of this compound (1.0 eq), the alkene (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂), a ligand or additive (e.g., PPh₃ or TBAB), and a base (e.g., Et₃N or Na₂CO₃) in a suitable solvent (e.g., DMF or NMP) is heated at the specified temperature for the given time. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or diisopropylamine) are added. The reaction is stirred at the indicated temperature until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic phase is dried and concentrated, and the crude product is purified by chromatography.
Visualizations
Logical Workflow for Catalyst Selection and Optimization
The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for a cross-coupling reaction with this compound.
Caption: Catalyst selection and optimization workflow.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.
Caption: Generalized palladium cross-coupling cycle.
References
Kinetic Studies of Methyl 4-bromopicolinate Hydrobromide: A Comparative Guide to Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The selection of appropriate coupling partners is critical for reaction efficiency and yield. This guide provides a comparative analysis of the kinetic performance of Methyl 4-bromopicolinate hydrobromide in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura and Sonogashira couplings. While specific kinetic data for this compound is not extensively published, this guide extrapolates from well-established principles and comparative data for structurally related bromopyridines and other aryl bromides to provide a predictive comparison.
Methyl 4-bromopicolinate is an electron-deficient heteroaryl halide. The presence of the electron-withdrawing ester group and the nitrogen atom in the pyridine ring is expected to significantly influence its reactivity. This guide will compare its anticipated kinetic profile with that of other common aryl bromide substrates, offering insights for reaction optimization and catalyst selection.
Comparative Kinetic Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The electronic properties of the aryl halide play a crucial role in this step.
Table 1: Predicted Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Electronic Nature | Expected Relative Rate of Oxidative Addition | Representative Rate Constant (k, M⁻¹s⁻¹) |
| Methyl 4-bromopicolinate | Electron-deficient | High | No specific data available; expected to be high |
| 4-Bromonitrobenzene | Electron-deficient | High | ~1.5 x 10⁻² (for a related system) |
| 4-Bromobenzonitrile | Electron-deficient | High | ~1.0 x 10⁻² (for a related system) |
| Bromobenzene | Electron-neutral | Moderate | ~5.0 x 10⁻⁴ (for a related system) |
| 4-Bromoanisole | Electron-rich | Low | ~1.0 x 10⁻⁵ (for a related system) |
| 4-Bromotoluene | Electron-rich | Low | ~2.0 x 10⁻⁵ (for a related system) |
Note: The representative rate constants are illustrative and sourced from studies on different palladium catalyst systems. Direct comparison requires identical reaction conditions.
Electron-withdrawing groups, such as the ester and the pyridine nitrogen in Methyl 4-bromopicolinate, lower the electron density of the aromatic ring, making the carbon-bromine bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Therefore, Methyl 4-bromopicolinate is predicted to exhibit a higher reaction rate compared to electron-neutral or electron-rich aryl bromides.
Comparative Kinetic Data in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the electronic nature of the aryl halide influences the rate of the initial oxidative addition step.
Table 2: Predicted Comparative Reactivity in Sonogashira Coupling
| Substrate | Electronic Nature | Expected Relative Rate | Representative Activation Enthalpy (ΔH‡, kJ/mol) |
| Methyl 4-bromopicolinate | Electron-deficient | High | No specific data available; expected to be low |
| 4-Bromobenzonitrile | Electron-deficient | High | 54-65 |
| Bromobenzene | Electron-neutral | Moderate | 65-75 |
| 4-Bromoanisole | Electron-rich | Low | 75-82 |
Note: The activation enthalpy values are for a range of substituted aryl bromides and serve as a general indicator of reactivity. Lower activation enthalpy corresponds to a higher reaction rate.
The trend observed in Suzuki-Miyaura coupling is also applicable to the Sonogashira reaction. The electron-deficient nature of Methyl 4-bromopicolinate is expected to facilitate a faster reaction rate compared to more electron-rich aryl bromides.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for conducting kinetic studies of Suzuki-Miyaura and Sonogashira reactions.
Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction via HPLC Monitoring
Objective: To determine the reaction rate of the Suzuki-Miyaura coupling between an aryl bromide and a boronic acid by monitoring the concentration of reactants and products over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aryl bromide (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal standard (e.g., a stable compound with a distinct retention time, such as naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl bromide of known concentration in the reaction solvent.
-
Prepare a stock solution of the arylboronic acid of known concentration.
-
Prepare a stock solution of the internal standard of known concentration.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel equipped with a magnetic stirrer, add the aryl bromide solution, arylboronic acid solution, and internal standard solution.
-
Add the base to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to initiate the reaction. Start the timer immediately.
-
-
Sample Collection and Analysis:
-
At regular time intervals (e.g., every 5, 10, or 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute solution of a strong ligand like triphenylphosphine or by cooling it in an ice bath).
-
Dilute the quenched sample with the HPLC mobile phase.
-
Inject the diluted sample into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the aryl bromide, the product, and the internal standard.
-
Calculate the concentration of the aryl bromide and the product at each time point relative to the internal standard.
-
Plot the concentration of the reactant (aryl bromide) versus time to determine the reaction order and the rate constant.
-
Protocol 2: In-situ Monitoring of a Sonogashira Coupling using Raman Spectroscopy
Objective: To monitor the progress of a Sonogashira reaction in real-time by observing changes in the vibrational spectra of reactants and products.
Materials:
-
Aryl bromide (e.g., this compound)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., DMF)
-
Raman spectrometer with an immersion probe
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve the aryl bromide, terminal alkyne, and base in the solvent.
-
Insert the Raman immersion probe into the reaction mixture.
-
Degas the solution with an inert gas.
-
Add the palladium catalyst and copper(I) co-catalyst to start the reaction.
-
-
Data Acquisition:
-
Acquire Raman spectra at regular intervals throughout the reaction.
-
Monitor the intensity of characteristic Raman bands for the starting materials (e.g., C-Br stretch of the aryl bromide, C≡C-H stretch of the alkyne) and the product (e.g., the internal C≡C stretch of the coupled product).
-
-
Data Analysis:
-
Plot the intensity of the characteristic peaks of the reactants and products as a function of time.
-
This data can be used to determine the reaction profile and, with appropriate calibration, can provide quantitative kinetic information.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a chemical kinetics experiment.
side-by-side comparison of different cross-coupling methods for 4-bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various starting materials, 4-bromopyridine serves as a versatile building block for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This guide provides a side-by-side comparison of several prominent cross-coupling methods for the derivatization of 4-bromopyridines, offering a critical overview of their performance, scope, and experimental considerations.
Performance Comparison of Cross-Coupling Methods
The choice of cross-coupling methodology for 4-bromopyridine is dictated by the desired bond formation (C-C, C-N, etc.), the nature of the coupling partner, and the required functional group tolerance. Below is a summary of quantitative data for various methods, showcasing their relative efficiencies. It is important to note that direct comparison can be challenging due to variations in reported reaction conditions.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 96.5 | [1] |
| Stille | Organostannane | Pd(OAc)₂ / XPhos | CsF | DMSO | 100 | 24 | Moderate | [2] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 12 | High | [3] |
| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96 | [4] |
| Negishi | Organozinc | Pd₂(dba)₃ / P(2-furyl)₃ | - | THF | 50 | - | High | [5] |
| Heck | Styrene | Pd(OAc)₂ | Na₂CO₃ | NMP | 150 | 3 | High | [6] |
Note: Yields are highly substrate and condition dependent. The data presented here are representative examples.
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process typically involves the preparation of a reaction mixture under an inert atmosphere, followed by heating, and subsequent workup and purification of the desired product.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
